Cruzain-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYBVWPURUFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347893 | |
| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199523-24-4 | |
| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Synthesis of Cruzain-IN-1: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Cruzain-IN-1.
This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, a potent, covalent, and reversible inhibitor of cruzain. Cruzain is a critical cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a key target for therapeutic intervention. This document details the likely discovery pathway, a plausible synthesis route based on established chemical methodologies, and the experimental protocols necessary for the evaluation of similar compounds.
Introduction to this compound
This compound has been identified as a covalent and reversible inhibitor of cruzain with a reported IC50 of 10 nM.[1] Its chemical formula is C₁₄H₁₀F₂N₆, and it possesses a molecular weight of 300.27 g/mol . The molecule belongs to the[1][2][3]triazolo[4,3-a]pyridine class of compounds. The development of potent and selective cruzain inhibitors like this compound is a primary strategy in the search for new treatments for Chagas disease.[2][3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂N₆ |
| Molecular Weight | 300.27 g/mol |
| IC50 (Cruzain) | 10 nM[1] |
| Mechanism of Action | Covalent, Reversible |
Discovery of this compound: A Representative Workflow
While the specific discovery paper for this compound is not publicly available, its discovery can be contextualized within the established workflows for identifying cruzain inhibitors. This process typically involves a combination of virtual and experimental screening techniques.[2][4][7]
Caption: A generalized workflow for the discovery of cruzain inhibitors.
Experimental Protocols
2.1.1. High-Throughput Screening (HTS) Assay for Cruzain Inhibition
This protocol is adapted from established methods for screening compound libraries against cruzain.[2]
-
Reagents and Materials:
-
Recombinant cruzain
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., a known cruzain inhibitor) and negative control (DMSO).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 50 µL of assay buffer to all wells.
-
Add 0.5 µL of test compound or control to the appropriate wells.
-
Add 25 µL of a 4x concentrated solution of cruzain in assay buffer to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a 4x concentrated solution of the fluorogenic substrate in assay buffer.
-
Immediately measure the fluorescence intensity (excitation/emission wavelengths typically around 360/460 nm) every minute for 15-30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound relative to the controls.
-
2.1.2. IC50 Determination
-
Procedure:
-
Perform the HTS assay as described above with serial dilutions of the hit compounds.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Synthesis of this compound
The synthesis of this compound, N-(4-(1H-1,2,3-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-a]pyridin-3-amine, can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core and triazole formation.[8][9]
Caption: A potential synthetic pathway for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 2-Hydrazinopyridine
-
To a solution of 2-chloropyridine in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-hydrazinopyridine.
Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol
-
Dissolve 2-hydrazinopyridine in ethanol, followed by the addition of potassium hydroxide.
-
Add carbon disulfide dropwise at room temperature.
-
Reflux the reaction mixture for 8-10 hours.
-
Cool the mixture and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.
Step 3: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3-amine
-
To a solution of[1][2][3]triazolo[4,3-a]pyridine-3-thiol in ethanol, add Raney Nickel.
-
Reflux the mixture for 12-16 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate to obtain the desired amine.
Step 4: Synthesis of 4-(1H-1,2,3-Triazol-1-yl)aniline
-
This intermediate can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry).
-
React 4-azidoaniline with acetylene gas in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a suitable solvent like THF/water.
-
Purify the product by column chromatography.
Step 5: Synthesis of this compound
-
The final product can be obtained through a Buchwald-Hartwig amination reaction.
-
Combine[1][2][3]triazolo[4,3-a]pyridin-3-amine and 4-(1H-1,2,3-triazol-1-yl)aniline in a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like dioxane.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
After cooling, purify the crude product by column chromatography to yield this compound.
Mechanism of Action and Signaling Pathway
Cruzain is a cysteine protease that plays a vital role in the lifecycle of T. cruzi.[2][6] Its inhibition disrupts essential parasitic processes, including nutrition, replication, and invasion of host cells.[2] Covalent inhibitors like this compound typically form a reversible bond with the catalytic cysteine residue in the active site of the enzyme.
Caption: Inhibition of cruzain by this compound disrupts the parasite's lifecycle.
Table 2: Quantitative Data for Selected Cruzain Inhibitors
| Compound | IC50 (µM) | Inhibition Type | Reference |
| This compound | 0.01 | Covalent, Reversible | [1] |
| MMV688179 | 0.165 (Ki) | Competitive | [2] |
| MMV687246 | 57 (Ki) | Mixed | [2] |
| Compound 1s | 2.5 | Not specified | [7] |
| Compound 10j | 0.6 | Not specified | [7] |
Conclusion
This compound is a potent inhibitor of a key enzyme in T. cruzi. This guide provides a framework for its discovery and synthesis, along with the necessary experimental protocols for the evaluation of similar compounds. The continued development of novel cruzain inhibitors is a promising avenue for the treatment of Chagas disease. Further optimization of scaffolds like the[1][2][3]triazolo[4,3-a]pyridine core may lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjeid.com]
- 4. scielo.br [scielo.br]
- 5. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Siege: A Technical Guide to the Inhibition of Cruzain
For Immediate Release
[City, State] – [Date] – In the ongoing battle against Chagas disease, a debilitating parasitic illness affecting millions globally, the enzyme cruzain has emerged as a critical therapeutic target. This technical guide delves into the intricate mechanisms by which inhibitors, exemplified by promising compounds such as Cruzain-IN-1, disrupt the function of this vital Trypanosoma cruzi protease. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of cruzain inhibition, presenting key data, experimental methodologies, and visual representations of the underlying molecular interactions.
Introduction to Cruzain: The Achilles' Heel of Trypanosoma cruzi
Cruzain, the major cysteine protease of Trypanosoma cruzi, plays a pivotal role throughout the parasite's life cycle.[1][2] It is indispensable for various physiological processes, including nutrition, parasite differentiation, and evasion of the host immune system.[1][3][4] Its critical function makes it an attractive and validated target for the development of novel chemotherapies against Chagas disease.[2][4] The active site of cruzain features a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-159 (His159), which are central to its proteolytic activity and the primary focus of inhibitor design.
While specific data for this compound (Molecular Formula: C₁₄H₁₀F₂N₆, Molecular Weight: 300.27 g/mol , CAS: 1199523-24-4) is not extensively available in peer-reviewed literature, its classification as a cruzain inhibitor suggests it belongs to one of the well-characterized families of compounds that target this enzyme. This guide will, therefore, focus on the established mechanisms of cruzain inhibition, providing a framework for understanding the potential action of this compound and other related compounds.
Mechanisms of Cruzain Inhibition: A Two-Pronged Attack
Cruzain inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.
1. Covalent Inhibition: An Irreversible or Reversible Bond
Covalent inhibitors form a stable chemical bond with the catalytic Cys25 residue in the active site of cruzain, leading to its inactivation. This interaction can be either irreversible or reversible.
-
Irreversible Covalent Inhibition: These inhibitors typically contain an electrophilic "warhead" that reacts with the nucleophilic thiol group of Cys25 to form a highly stable covalent bond. This effectively and permanently inactivates the enzyme. Prominent examples of irreversible cruzain inhibitors include vinyl sulfones and peptidyl diazomethyl ketones.[2]
-
Reversible Covalent Inhibition: This class of inhibitors also forms a covalent bond with Cys25, but this bond can be broken, allowing the enzyme to potentially regain activity. This approach can offer a better safety profile by reducing the risk of off-target effects associated with permanent enzyme modification. Nitrile-based compounds are a well-studied class of reversible covalent inhibitors of cruzain.
2. Non-Covalent Inhibition: A Reversible Interaction
Non-covalent inhibitors bind to the active site of cruzain through weaker intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This binding is reversible, and the inhibitor can dissociate from the enzyme. The effectiveness of non-covalent inhibitors is determined by their binding affinity (Ki). Many non-peptidic small molecules have been identified as non-covalent cruzain inhibitors.[5][6]
Quantitative Analysis of Cruzain Inhibition
The potency of cruzain inhibitors is quantified using several key parameters, typically determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor efficacy.
| Inhibitor Class | Example Compound(s) | IC50 / Ki Range | Reference(s) |
| Covalent Inhibitors | |||
| Vinyl Sulfones | K777 | IC50 ≈ 5 nM | [7] |
| Dipeptidyl Nitriles | Various | nM to µM range | [8] |
| Non-Covalent Inhibitors | |||
| Quinazolines | Compound 1s | IC50 = 2.5 µM | [8] |
| Cyclic Imides | Compound 10j | IC50 = 0.6 µM | [8] |
| Naphthoquinone-based | - | IC50 = 6.3 µM | [8] |
| Fragment-like | Compound 1 | IC50 = 1.0 µM | [8] |
| Optimized Fragment Analog | Compound 45 | IC50 = 120 nM | [8] |
| Competitive Inhibitor | Compound 3a | IC50 = 2.2 µM | [8] |
| Optimized Competitive Analog | 8r | IC50 = 200 nM, Ki = 82 nM | [5][6] |
Note: This table presents a summary of representative data from the literature and is not exhaustive.
Experimental Protocols for Assessing Cruzain Inhibition
The characterization of cruzain inhibitors relies on a suite of standardized biochemical and cell-based assays.
Enzymatic Inhibition Assay
This is the primary method for determining the potency of a cruzain inhibitor.
Objective: To measure the concentration-dependent inhibition of cruzain activity by a test compound.
Principle: The assay utilizes a fluorogenic substrate, such as Z-Phe-Arg-AMC (Z-phenylalanyl-arginyl-7-amino-4-methylcoumarin), which upon cleavage by cruzain, releases a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.
Typical Protocol:
-
Reagents: Recombinant cruzain, fluorogenic substrate (e.g., Z-Phe-Arg-AMC), assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing a reducing agent like DTT), test compound dissolved in a suitable solvent (e.g., DMSO), and a reference inhibitor.
-
Procedure: a. A series of dilutions of the test compound are prepared. b. The test compound dilutions are pre-incubated with cruzain in the assay buffer for a defined period. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).[9] e. The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Determination of Inhibition Mechanism (Reversibility)
Objective: To distinguish between reversible and irreversible inhibitors.
Protocol:
-
Cruzain is pre-incubated with a high concentration of the test compound for an extended period.
-
The enzyme-inhibitor mixture is then rapidly diluted to a concentration where the inhibitor is no longer effective.
-
The enzymatic activity is immediately measured by adding the substrate.
-
If the enzyme activity is recovered upon dilution, the inhibitor is considered reversible. If the activity remains inhibited, it is likely an irreversible inhibitor.
Visualizing the Molecular Landscape
Diagrams of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for assessing cruzain inhibition and a simplified representation of a cruzain-mediated signaling pathway in the host cell.
Caption: Generalized workflow for determining the IC50 of a cruzain inhibitor.
Caption: Simplified cruzain-mediated host cell signaling pathway.
Conclusion and Future Directions
The inhibition of cruzain remains a highly promising strategy for the development of new treatments for Chagas disease. A deep understanding of the diverse mechanisms of action, from irreversible covalent modification to reversible non-covalent binding, is crucial for the rational design of potent and selective inhibitors. While specific published data on this compound is limited, its role as a cruzain inhibitor places it within the exciting landscape of ongoing research in this field. Future work will undoubtedly focus on the detailed characterization of novel inhibitors, the optimization of their pharmacokinetic and pharmacodynamic properties, and their evaluation in preclinical and clinical settings to combat this neglected tropical disease.
References
- 1. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjeid.com]
- 3. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. Synthesis, biological evaluation, and structure-activity relationships of potent noncovalent and nonpeptidic cruzain inhibitors as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchopenworld.com [researchopenworld.com]
- 8. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Structure-Activity Relationship of Cruzain Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cruzain inhibitors, with a focus on analogs of Cruzain-IN-1. Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is a critical enzyme for the parasite's survival, replication, and invasion of host cells, making it a prime target for the development of novel therapeutics for Chagas disease.[1][2][3] Understanding the relationship between the chemical structure of inhibitors and their biological activity is paramount for the rational design of more potent and selective drug candidates.
Quantitative Data on Cruzain Inhibitor Activity
Table 1: Structure-Activity Relationship of Benzimidazole-Based Cruzain Inhibitors
| Compound ID | R1 | R2 | R3 | IC50 (µM)[4] |
| 5 | H | H | H | 6.4 |
| 8 | Cl | H | H | 16 |
| 10 | OCH3 | H | H | 8.1 |
| 4 | H | Cl | H | >57 |
| 6 | H | H | Cl | >57 |
| 7 | H | H | OCH3 | >57 |
| 9 | Cl | Cl | H | >57 |
This table showcases the impact of substitutions on the benzimidazole scaffold. The data suggests that modifications at the R1 position are better tolerated than at R2 or R3 for maintaining inhibitory activity.
Table 2: Structure-Activity Relationship of Cyclic Imide Cruzain Inhibitors
| Compound ID | R Group | IC50 (µM)[5] |
| 3a | Phenyl | 2.2 |
| 10j | 4-Fluorophenyl | 0.6 |
This data highlights the significant increase in potency achieved with the addition of a fluorine atom to the phenyl ring, a common strategy in medicinal chemistry to enhance binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in cruzain inhibitor development.
General Synthesis of Cruzain Inhibitors
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general procedure for the synthesis of thiosemicarbazone-based cruzain inhibitors, a major class of cruzain inhibitors, is described below. This can serve as a representative example of the chemical synthesis involved.
General Procedure for the Synthesis of Thiosemicarbazones:
-
To a solution of the appropriate aldehyde or ketone (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent) and a few drops of glacial acetic acid.
-
The reaction mixture is then refluxed for a period of 2 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The solid product is washed with cold distilled water and can be further purified by recrystallization from a suitable solvent.
Cruzain Inhibition Assay
The following protocol outlines a standard fluorogenic assay to determine the inhibitory activity of compounds against cruzain.[5][6]
Materials:
-
Recombinant cruzain
-
Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)
-
Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT) and 0.01% Triton X-100
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well microtiter plates (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution. Include wells with DMSO only as a negative control and a known cruzain inhibitor as a positive control.
-
Add 100 µL of the assay buffer to all wells.
-
Add 50 µL of a pre-diluted solution of recombinant cruzain (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration ~2.5 µM).
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm for 5-7 minutes at regular intervals.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of cruzain disrupts key biological processes in T. cruzi. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
Cruzain's Role in T. cruzi Invasion of Host Cells
Cruzain plays a pivotal role in the parasite's ability to invade host cells. It is involved in multiple signaling pathways that manipulate the host cell to facilitate parasite entry.[7][8][9][10]
Caption: Cruzain-mediated host cell invasion pathway and its inhibition.
Workflow for Cruzain Inhibitor Screening
The process of identifying and characterizing new cruzain inhibitors involves a series of well-defined steps, from initial screening to the determination of inhibitory constants.
Caption: A typical workflow for the screening and characterization of cruzain inhibitors.
Catalytic Mechanism of Cruzain
Cruzain, being a cysteine protease, employs a catalytic triad composed of Cysteine (Cys25), Histidine (His159), and Asparagine (Asn175) to hydrolyze peptide bonds.[3][11][12] Understanding this mechanism is key to designing inhibitors that can effectively block its activity.
Caption: The catalytic mechanism of cruzain involving a covalent acyl-enzyme intermediate.
By integrating quantitative SAR data, detailed experimental protocols, and clear visualizations of the relevant biological pathways, this guide aims to provide a comprehensive resource for researchers dedicated to the discovery and development of novel cruzain inhibitors for the treatment of Chagas disease.
References
- 1. The crystal structure of cruzain: a therapeutic target for Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Table 1, Cruzain inhibition of representative analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Based and Molecular Modeling Studies for the Discovery of Cyclic Imides as Reversible Cruzain Inhibitors With Potent Anti-Trypanosoma cruzi Activity [frontiersin.org]
- 6. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Cruzipain-Mediated Pathway of Human Cell Invasion by Trypanosoma cruzi Requires Trypomastigote Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell signaling during Trypanosoma cruzi invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell signaling during Trypanosoma cruzi invasion [frontiersin.org]
- 10. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]
- 11. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Target Validation of Cruzain Inhibitors in Trypanosoma cruzi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological target validation of cruzain, the major cysteine protease of Trypanosoma cruzi, the etiological agent of Chagas disease. This document focuses on the vinyl sulfone inhibitor WRR-483 as a case study to illustrate the validation process, from enzymatic inhibition to in vivo efficacy.
Introduction: Cruzain as a Druggable Target in Chagas Disease
Chagas disease, a neglected tropical illness, poses a significant health burden in Latin America. Current treatments are limited by efficacy and toxicity issues, necessitating the development of novel therapeutics. Cruzain, a papain-like cysteine protease, is essential for the parasite's entire life cycle, including key processes such as differentiation, host cell invasion, nutrient acquisition, and evasion of the host immune system. Its critical role in parasite survival and the availability of a high-resolution crystal structure make it a well-validated and attractive target for drug discovery. Inhibitors targeting cruzain have shown promise by effectively reducing parasite load with minimal toxicity to mammalian cells.
WRR-483: A Case Study in Covalent Inhibition of Cruzain
WRR-483 is a potent, covalent inhibitor of cruzain, belonging to the vinyl sulfone class of compounds. It serves as an excellent example for understanding the principles of cruzain target validation.
Mechanism of Action
WRR-483 acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine (Cys25) of cruzain. This occurs through a Michael addition reaction, where the nucleophilic thiol group of Cys25 attacks the electrophilic vinyl group of the inhibitor. This covalent modification permanently inactivates the enzyme, disrupting its vital functions within the parasite. The proposed mechanism involves the deprotonation of the catalytic cysteine by a nearby histidine residue (His162), which is stabilized by an asparagine (Asn175), forming a thiolate-imidazolium ion pair that facilitates the nucleophilic attack.
Quantitative Analysis of Cruzain Inhibition by WRR-483
The inhibitory potency of WRR-483 against cruzain has been quantified through various enzymatic and cell-based assays. The data presented below is a summary of findings from key studies.
| Parameter | Value | Conditions | Reference |
| Enzymatic Inhibition | |||
| IC50 | 70 nM | pH 5.5 (Acetate buffer) | [1][2] |
| IC50 | 8 nM | pH 8.0 (Citrate-phosphate buffer) | [1][2] |
| Second-order rate of inactivation (kinact/Ki) | 1,400 M-1s-1 | pH 5.5 | [2] |
| Second-order rate of inactivation (kinact/Ki) | 5,600 M-1s-1 | pH 8.0 | [2] |
| In Vitro Anti-parasitic Activity | |||
| EC50 (Amastigotes) | 5-8 µM | Murine cardiomyoblasts | [3] |
| In Vivo Efficacy | |||
| Parasite load reduction | Eradication | Mouse model of acute Chagas' disease | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of cruzain inhibitors like WRR-483.
Recombinant Cruzain Expression and Purification
Recombinant cruzain is typically expressed in Escherichia coli and purified to homogeneity. The expression vector containing the cruzain gene is transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested and lysed. The recombinant cruzain is then purified using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by ion-exchange chromatography. The purified enzyme is activated by incubation in an activation buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) to ensure proper folding and catalytic activity.
Enzyme Kinetics Assay for Cruzain Inhibition
The inhibitory activity of compounds against cruzain is determined by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC (Z-phenylalanyl-arginyl-7-amino-4-methylcoumarin).
Protocol:
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100).
-
Add recombinant cruzain (final concentration in the low nM range) to the wells of a 96-well microplate.
-
Add various concentrations of the test inhibitor (e.g., WRR-483) and pre-incubate with the enzyme for a defined period to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at a concentration close to its Km value.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~355 nm, emission ~460 nm).
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the second-order rate constant of inactivation (kinact/Ki) for covalent inhibitors, progress curves at different inhibitor concentrations are monitored over time and fitted to appropriate kinetic models.
In Vitro Anti-Trypanosoma cruzi Assay (Amastigote Stage)
This assay evaluates the efficacy of the inhibitor against the intracellular replicative form of the parasite.
Protocol:
-
Seed host cells (e.g., murine cardiomyoblasts or L6 rat myoblasts) in a 96-well plate and allow them to adhere overnight.
-
Infect the host cells with trypomastigotes of T. cruzi at a defined multiplicity of infection.
-
After an incubation period to allow for invasion and differentiation into amastigotes, wash the wells to remove extracellular parasites.
-
Add fresh culture medium containing serial dilutions of the test compound (e.g., WRR-483).
-
Incubate the plates for a period that allows for multiple rounds of amastigote replication (e.g., 48-72 hours).
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Quantify the number of intracellular amastigotes per host cell using microscopy.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of intracellular parasites by 50% compared to untreated controls.
In Vivo Efficacy in a Murine Model of Acute Chagas Disease
Animal models are essential for validating the therapeutic potential of a drug candidate.
Protocol:
-
Infect mice (e.g., BALB/c strain) with a lethal dose of bloodstream trypomastigotes of T. cruzi.
-
Initiate treatment with the test compound (e.g., WRR-483) at a defined dose and route of administration (e.g., intraperitoneal or oral) for a specified duration (e.g., 20-30 days).
-
Monitor parasitemia (number of parasites in the blood) at regular intervals throughout the treatment period.
-
Monitor the survival of the mice.
-
At the end of the experiment, assess parasite burden in various tissues (e.g., heart, skeletal muscle) using methods like qPCR or histopathology.
-
Evaluate the efficacy of the treatment based on the reduction in parasitemia, increased survival, and clearance of parasites from tissues.
Visualizing Cruzain's Role: Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate key concepts in cruzain target validation.
Caption: Workflow for the biological validation of a cruzain inhibitor.
Caption: Cruzain's role in mediating T. cruzi invasion of host cells.
Conclusion
The biological target validation of cruzain in Trypanosoma cruzi provides a robust framework for the development of novel anti-Chagasic drugs. The case of WRR-483 demonstrates that potent and specific inhibition of cruzain translates from enzymatic activity to parasite killing in vitro and, crucially, to therapeutic efficacy in vivo. The detailed experimental protocols and a clear understanding of the signaling pathways involving cruzain are fundamental for the continued discovery and optimization of new chemical entities targeting this essential parasite enzyme. This comprehensive approach, combining quantitative biochemical and cellular assays with in vivo studies, is critical for advancing promising cruzain inhibitors through the drug development pipeline.
References
- 1. scielo.br [scielo.br]
- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. In vitro and in vivo studies of the trypanocidal properties of WRR-483 against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Cruzain-IN-1 in Chagas Disease Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cruzain-IN-1, a potent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. This document outlines the significance of cruzain as a therapeutic target, the biochemical and cellular activity of this compound, and detailed experimental protocols for its evaluation.
Introduction: The Unmet Need in Chagas Disease and the Promise of Cruzain Inhibition
Chagas disease, a neglected tropical disease, affects millions worldwide, leading to chronic and often fatal cardiac and digestive complications.[1][2] Current treatments with benznidazole and nifurtimox are limited by significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[2] This underscores the urgent need for novel, safer, and more effective therapeutic agents.
The Trypanosoma cruzi parasite has a complex life cycle, alternating between an insect vector and a mammalian host.[3] A key enzyme essential for the parasite's survival, differentiation, and invasion of host cells is cruzain (also known as cruzipain).[4][5][6] Cruzain is a papain-like cysteine protease that plays a critical role in processes such as parasite nutrition and evasion of the host immune system.[5][6] Its vital role throughout the parasite's life cycle makes it a well-validated and highly attractive target for Chagas disease drug discovery.[4][7][8][9]
This compound has emerged as a significant research tool and potential therapeutic lead in this context. It is a potent and selective inhibitor of cruzain, offering a promising avenue for the development of new anti-Chagasic drugs.
This compound: A Potent Covalent Reversible Inhibitor
This compound, with the chemical name 6-[(3,5-difluorophenyl)amino]-9-ethyl-9H-purine-2-carbonitrile, is a small molecule inhibitor belonging to the[1]triazolo[1,5-a]pyrimidine class. It acts as a covalent but reversible inhibitor of cruzain.[1][3]
Data Presentation
The following tables summarize the available quantitative data for this compound.
| Compound Identifier | Value | Reference |
| Name | This compound | |
| CAS Number | 1199523-24-4 | [1] |
| Molecular Formula | C₁₄H₁₀F₂N₆ | |
| Molecular Weight | 300.27 g/mol |
| Biological Activity | Value | Assay Type | Reference |
| IC₅₀ against Cruzain | 10 nM | Cell-free assay | [1][3] |
| IC₅₀ against Cruzain | 0.2 nM | Enzymatic assay | |
| Mechanism of Action | Covalent, Reversible Inhibitor | - | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental evaluation process is crucial for understanding the role of this compound.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize cruzain inhibitors like this compound. These protocols are synthesized from established methods in the field.
Recombinant Cruzain Expression and Purification
-
Expression: The gene encoding the C-terminally truncated pro-cruzain is expressed in a suitable host, such as E. coli.
-
Purification: The expressed pro-enzyme is purified from cell lysates using affinity chromatography (e.g., Ni-NTA).
-
Activation: The purified pro-cruzain is auto-activated to mature cruzain by incubation in an activation buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM EDTA, 5 mM DTT) at 37°C. The activation process is monitored by measuring the increase in enzymatic activity.
In Vitro Cruzain Inhibition Assay (Fluorogenic)
This assay is used to determine the IC₅₀ value of an inhibitor against the purified cruzain enzyme.
-
Materials:
-
Recombinant active cruzain.
-
Assay Buffer: 0.1 M sodium acetate, 5 mM dithiothreitol (DTT), 0.01% Triton X-100, pH 5.5.
-
Fluorogenic Substrate: Z-Phe-Arg-aminomethylcoumarin (Z-FR-AMC) stock solution in DMSO.
-
Test Compound (this compound): Serial dilutions in DMSO.
-
96-well, flat-bottom, black microplates.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Procedure:
-
In the wells of the microplate, add 50 µL of assay buffer.
-
Add 1 µL of the test compound at various concentrations.
-
Add 25 µL of a solution containing cruzain (final concentration ~1-2 nM) to each well.
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate (final concentration ~5 µM).
-
Immediately measure the fluorescence kinetics over a period of 5-10 minutes at 37°C.
-
The rate of substrate cleavage (proportional to the increase in fluorescence) is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anti-Trypanosomal Cell-Based Assay (Intracellular Amastigotes)
This assay evaluates the efficacy of the inhibitor against the clinically relevant intracellular stage of the parasite.
-
Materials:
-
Host cells (e.g., J774 macrophages or C2C12 myoblasts).
-
T. cruzi trypomastigotes.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound (this compound): Serial dilutions.
-
High-content imaging system or microscope.
-
-
Procedure:
-
Seed host cells in a 96-well imaging plate and allow them to adhere overnight.
-
Infect the host cells with T. cruzi trypomastigotes at a suitable multiplicity of infection (e.g., 5:1).
-
After 24-48 hours, wash the cells to remove any remaining extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubate the plates for 48-72 hours to allow for parasite replication.
-
Fix the cells and stain the nuclei of both host cells and parasites with a fluorescent dye (e.g., DAPI).
-
Image the plates using a high-content imaging system.
-
Quantify the number of intracellular amastigotes per host cell.
-
Calculate the percentage of parasite growth inhibition for each compound concentration and determine the EC₅₀ value.
-
Conclusion and Future Directions
This compound is a highly potent inhibitor of cruzain, demonstrating the potential of targeting this essential T. cruzi enzyme. Its low nanomolar IC₅₀ value makes it an excellent tool for further research into the biological functions of cruzain and a valuable starting point for medicinal chemistry optimization programs. Future efforts should focus on detailed pharmacokinetic and in vivo efficacy studies to assess its potential as a clinical candidate for the treatment of Chagas disease. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this compound and other novel cruzain inhibitors.
References
- 1. Discovery and Characterization of Trypanocidal Cysteine Protease Inhibitors from the ‘Malaria Box’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel cruzain inhibitors for the treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel class of orally active trypanocidal N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cruzain inhibitors: efforts made, current leads and a structural outlook of new hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Structure-based discovery of novel cruzain inhibitors with distinct trypanocidal activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjeid.com]
- 9. pubs.acs.org [pubs.acs.org]
Chemical properties and structure of Cruzain-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Cruzain-IN-1, a potent inhibitor of the cysteine protease cruzain. This document is intended to serve as a comprehensive resource for researchers in the fields of parasitology, medicinal chemistry, and drug development, particularly those focused on Chagas disease.
Introduction to Cruzain and Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of Latin America. The parasite's life cycle and survival are critically dependent on the activity of its major cysteine protease, cruzain (also known as cruzipain). This enzyme is involved in various physiological processes of the parasite, including nutrition, host cell invasion, and evasion of the host immune system. The essential role of cruzain in T. cruzi viability makes it a well-validated and attractive target for the development of new therapeutic agents against Chagas disease.
This compound is a small molecule inhibitor designed to target the active site of cruzain. Its study provides valuable insights into the enzyme's function and serves as a scaffold for the design of novel anti-trypanosomal drugs.
Chemical Properties and Structure of this compound
This compound is a covalent and reversible inhibitor of cruzain. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₂N₆ |
| Molecular Weight | 300.27 g/mol |
| CAS Number | 1199523-24-4 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against cruzain with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Parameter | Value |
| IC50 (Cruzain) | 10 nM[1] |
The mechanism of action of this compound involves the formation of a covalent but reversible bond with the catalytic cysteine residue (Cys25) in the active site of cruzain. This interaction blocks the substrate-binding site and inactivates the enzyme, thereby disrupting the essential physiological processes of T. cruzi.
The catalytic mechanism of cruzain involves a catalytic triad composed of Cysteine-25, Histidine-159, and Asparagine-175. The inhibition by this compound directly interferes with this catalytic cycle.
Experimental Protocols
The following section outlines a representative experimental protocol for determining the inhibitory activity of this compound against cruzain.
Reagents and Materials
-
Recombinant Cruzain
-
This compound
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Enzyme Inhibition Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant cruzain enzyme in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Prepare the fluorogenic substrate in assay buffer to the desired final concentration (e.g., 5 µM).
-
-
Assay Procedure:
-
Add a small volume of the this compound stock solution (or DMSO for control wells) to the wells of a 96-well plate.
-
Add the diluted cruzain enzyme solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Drug Development Implications
The structure of this compound provides a valuable starting point for structure-based drug design. The covalent but reversible nature of its interaction with cruzain is a desirable feature, potentially offering a balance between potency and reduced off-target effects compared to irreversible inhibitors.
Further optimization of the this compound scaffold could involve modifications to enhance its binding affinity, selectivity over host cysteine proteases (such as cathepsins), and pharmacokinetic properties. Computational modeling and X-ray crystallography of cruzain in complex with this compound analogs can guide these optimization efforts.
Conclusion
This compound is a potent and specific tool for the study of cruzain and a promising scaffold for the development of novel therapeutics for Chagas disease. This guide provides essential technical information to aid researchers in utilizing this compound in their studies and in the broader effort to combat this neglected tropical disease. The detailed protocols and structured data herein are intended to facilitate the design and execution of experiments aimed at further characterizing this and other cruzain inhibitors.
References
In Silico Modeling of Cruzain-Ligand Interactions: A Technical Guide
Abstract
Cruzain, the major cysteine protease of Trypanosoma cruzi, is a critical enzyme for the parasite's survival and pathogenesis, making it a prime therapeutic target for Chagas disease.[1][2] This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction between cruzain and its inhibitors, with a specific focus on a competitive inhibitor, herein referred to as Compound 1.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational and experimental approaches that elucidate the molecular basis of cruzain inhibition. We present a comprehensive summary of quantitative data, detailed experimental and computational protocols, and visualizations of key processes to facilitate a deeper understanding of structure-based drug design for Chagas disease.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world.[4] The limitations of current therapies, including significant side effects and variable efficacy, necessitate the development of novel therapeutic agents.[5] Cruzain's essential role in the parasite's life cycle, from nutrition and metabolism to immune evasion, has made it a focal point for drug discovery efforts.[2][6]
In silico modeling has emerged as a powerful tool in the rational design of cruzain inhibitors.[5][7][8][9] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding modes and interaction energies of potential inhibitors, guiding the optimization of lead compounds.[3][4][10] This guide will walk through the process of in silico modeling of a specific cruzain inhibitor, Compound 1, a competitive inhibitor with a reported IC50 of 15 µM.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the interaction between cruzain and Compound 1, as well as other relevant inhibitors discussed in the literature for comparative purposes.
| Inhibitor | Inhibition Constant (IC50/Ki) | Inhibition Type | Reference |
| Compound 1 | IC50 = 15 µM | Competitive | [3] |
| Compound 8 | Ki = 4.6 µM | Competitive | [10] |
| Compound 22 | Ki = 27 µM | Competitive | [10] |
| Compound 45 | IC50 = 120 nM | Not Specified | [7] |
| Compound 3a | IC50 = 2.2 µM | Competitive | [7][8] |
| Compound 10j | IC50 = 0.6 µM | Not Specified | [7][8] |
Experimental and Computational Protocols
Experimental Protocol: Enzymatic Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) for Compound 1 against cruzain was performed using a fluorometric enzymatic assay. A detailed protocol, based on previously described methods, is outlined below.[11][12]
Materials:
-
Recombinant cruzain
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 0.01% Triton X-100)
-
Compound 1 (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Compound 1 in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of Compound 1 to the wells. Include a control with DMSO only.
-
Add a solution of recombinant cruzain to each well and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Computational Protocol: In Silico Modeling
The in silico modeling of the Cruzain-Compound 1 interaction involves a multi-step workflow, including molecular docking and molecular dynamics simulations.[3]
Software and Tools:
-
Molecular modeling software (e.g., Schrödinger Maestro, GOLD)[13]
-
Molecular dynamics simulation package (e.g., AMBER, GROMACS)
-
Protein preparation utilities (e.g., PDB2PQR)[11]
-
Ligand preparation tools (e.g., LigPrep)[11]
Workflow:
-
Protein Preparation:
-
Obtain the crystal structure of cruzain from the Protein Data Bank (PDB). A high-resolution structure is preferable (e.g., PDB ID: 1ME4).[11]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for the amino acid residues at the physiological pH of the cruzain's environment (pH 5.5).[11]
-
Perform a minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of Compound 1.
-
Assign correct bond orders and protonation states.
-
Generate multiple conformers of the ligand to account for its flexibility.
-
-
Molecular Docking:
-
Define the binding site on cruzain, typically as a grid box centered on the catalytic triad (Cys25, His162, Asn182).[7][8]
-
Dock the prepared ligand conformers into the defined binding site using a suitable docking algorithm (e.g., Glide XP).[14]
-
Score the resulting docking poses based on a scoring function that estimates the binding affinity.
-
Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between Compound 1 and cruzain.
-
-
Molecular Dynamics (MD) Simulation:
-
Take the most promising docking pose as the starting structure for the MD simulation.
-
Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics and stability of the protein-ligand complex.[3]
-
Analyze the MD trajectory to assess the stability of the binding pose, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions over time.
-
-
Binding Free Energy Calculation (Optional):
-
Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex from the MD simulation trajectory.[4]
-
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental and computational workflows, as well as the enzymatic action of cruzain and its inhibition.
Conclusion
The integration of in silico modeling with experimental validation provides a robust framework for the discovery and optimization of cruzain inhibitors. The detailed protocols and workflows presented in this guide offer a comprehensive approach to studying the molecular interactions that govern cruzain inhibition. By leveraging these computational and experimental techniques, researchers can accelerate the development of novel and effective therapies for Chagas disease. The case study of Compound 1 illustrates how these methods can be applied to understand the structure-activity relationships of potential drug candidates, ultimately contributing to the design of more potent and selective inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predictive Global Models of Cruzain Inhibitors with Large Chemical Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Molecular Docking Studies Applied to a Dataset of Cruzain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Structure-based discovery of novel cruzain inhibitors with distinct trypanocidal activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. proceedings.science [proceedings.science]
- 14. Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cruzain-IN-1: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the solubility and stability of Cruzain-IN-1 (CAS: 1199523-24-4), a potent, reversible, and covalent inhibitor of cruzain, for use in in vitro assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in studies targeting Chagas disease.
Chemical Properties and Storage
This compound is a selective inhibitor of trypanosomal cysteine proteases, with a reported IC50 of 10 nM against cruzain.[1][2] Its efficacy is dependent on proper handling and storage to maintain its chemical integrity.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 25-80 mg/mL (83.26-266.43 mM) | Ultrasonic assistance may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic.[1][2] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In DMSO | -80°C | 2 years[1][2] |
| In DMSO | -20°C | 1 year[1][2] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 300.27 g/mol ).
-
If necessary, sonicate the solution in an ultrasonic water bath until the compound is fully dissolved.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][2]
Workflow for this compound stock solution preparation.
In Vitro Cruzain Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against recombinant cruzain. The assay measures the cleavage of a fluorogenic substrate, Z-Phe-Arg-AMC.
Materials:
-
Recombinant cruzain
-
Z-Phe-Arg-AMC (fluorogenic substrate)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 0.1 M Sodium Acetate, 5 mM Dithiothreitol (DTT), 0.01% Triton X-100, pH 5.5[3]
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation:
-
Thaw the recombinant cruzain on ice.
-
Dilute the cruzain to the desired final concentration (e.g., 1.5 nM) in the Assay Buffer.[3]
-
-
Inhibitor Preparation:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final DMSO concentration in the assay well is consistent across all conditions and typically ≤1%.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Diluted this compound or vehicle control (DMSO in Assay Buffer)
-
Diluted cruzain enzyme
-
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 5 µM.[3]
-
Immediately begin monitoring the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[3]
-
Collect data every minute for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Workflow for the in vitro cruzain inhibition assay.
Signaling Pathway Context
Cruzain is a cysteine protease essential for the survival and pathogenesis of Trypanosoma cruzi, the parasite responsible for Chagas disease. It is involved in various physiological processes of the parasite, including nutrition, differentiation, and evasion of the host immune system. By inhibiting cruzain, this compound disrupts these critical functions, ultimately leading to parasite death.
Simplified pathway showing the mechanism of action of this compound.
References
Application Notes: High-Throughput Screening for Cruzain Inhibitors Using Cruzain-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is a critical enzyme for the parasite's survival, replication, and invasion of host cells. Its essential role in the lifecycle of T. cruzi, the causative agent of Chagas disease, makes it a prime therapeutic target for drug discovery. High-throughput screening (HTS) of large compound libraries is a key strategy for identifying novel cruzain inhibitors. This document provides detailed application notes and protocols for utilizing Cruzain-IN-1, a representative cruzain inhibitor, in HTS campaigns.
Mechanism of Action of Cruzain
Cruzain is a papain-like cysteine protease. Its catalytic mechanism involves a cysteine residue (Cys25) and a histidine residue (His162) in the active site, forming a catalytic dyad. The inhibition of cruzain can occur through reversible or irreversible covalent modification of the active site Cys25 residue. Understanding this mechanism is crucial for the design and interpretation of HTS assays.
Data Presentation: Efficacy of Cruzain Inhibitors
The following tables summarize the inhibitory activities of various compounds against cruzain, providing a benchmark for HTS campaigns.
Table 1: Inhibitory Concentration (IC50) of Selected Compounds against Cruzain
| Compound | Cruzain IC50 (µM) | Reference |
| Compound 1 | 7.5 | [1] |
| Compound 1s | 2.5 | [1] |
| Compound 3a | 2.2 | [1] |
| Compound 10j | 0.6 | [1] |
| Naphthoquinone-based inhibitor | 6.3 | [1] |
Table 2: Quantitative High-Throughput Screening (qHTS) Results for a Representative Compound Library [2][3]
| Parameter | Value |
| Total Compounds Screened | 197,861 |
| Confirmed Active Compounds (Inhibitors) | 146 |
| Hit Rate | ~0.07% |
| Z' Factor (Detergent-free screen) | 0.78 |
| Z' Factor (Detergent-present screen) | 0.93 |
Experimental Protocols
Protocol 1: Quantitative High-Throughput Screening (qHTS) for Cruzain Inhibitors
This protocol is adapted from a fluorescence-based assay to identify inhibitors of cruzain.[4]
Materials:
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 5 mM DTT.
-
Enzyme: Recombinant Cruzain.
-
Substrate: Z-Phe-Arg-AMC (Z-FR-AMC).
-
Positive Control: A known cruzain inhibitor (e.g., K11777 or this compound).
-
Compound Library: Test compounds dissolved in DMSO.
-
Assay Plates: 1536-well Greiner black solid bottom plates.
-
Plate Reader: A fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
Procedure:
-
Compound Plating: Dispense test compounds and controls into the assay plates. For a qHTS, a concentration-response curve is generated by plating compounds at multiple concentrations.
-
Enzyme Addition: Add 3 µL of cruzain solution (final concentration ~1.5 nM) to each well containing test compounds. For negative control wells, add 3 µL of assay buffer without the enzyme.
-
Incubation: Incubate the plates for 10 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Substrate Addition: Add 2 µL of Z-FR-AMC substrate solution (final concentration ~2 µM) to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately transfer the plates to a fluorescence plate reader. Measure the fluorescence intensity at multiple time points (e.g., every 30 seconds for 2 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Counter-Screening for Non-specific Inhibition
To eliminate false positives due to colloidal aggregation, a counter-screen is performed in the presence of a non-ionic detergent.
Materials:
-
Same as Protocol 1, with the addition of Triton X-100 to the assay buffer.
Procedure:
-
Prepare the assay buffer with 0.01% (v/v) Triton X-100.
-
Repeat the qHTS protocol as described above with the detergent-containing buffer.
-
Data Analysis: Compare the IC50 values obtained with and without detergent. Compounds that show a significant loss of potency in the presence of detergent are likely aggregators and should be deprioritized.
Visualizations
Cruzain's Role in Immune Evasion
Cruzain plays a crucial role in the parasite's ability to evade the host immune response by interfering with the NF-κB signaling pathway. The following diagram illustrates this process.
Caption: Cruzain-mediated cleavage of NF-κB p65, preventing immune activation.
High-Throughput Screening Workflow
The following diagram outlines the general workflow for a high-throughput screening campaign to identify cruzain inhibitors.
Caption: Workflow for identifying cruzain inhibitors via HTS.
Logical Relationship of HTS Data Analysis
This diagram illustrates the logical flow of data analysis in an HTS campaign for cruzain inhibitors.
References
- 1. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementarity Between a Docking and a High-Throughput Screen in Discovering New Cruzain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
Application Notes and Protocols for Cruzain Inhibitors in the Study of Trypanosoma cruzi Life Cycle Stages
Disclaimer: No specific data was found for a compound designated "Cruzain-IN-1." The following application notes and protocols are based on data for well-characterized cruzain inhibitors, such as vinyl sulfones (e.g., K11777), and are provided as a representative guide for researchers, scientists, and drug development professionals working on cruzain inhibitors for Chagas disease.
Introduction
Cruzain, the major cysteine protease of Trypanosoma cruzi, is a critical enzyme for the parasite's survival, differentiation, and pathogenesis. It is involved in various stages of the parasite's life cycle, including the intracellular amastigote, the infective trypomastigote, and the epimastigote stage found in the insect vector.[1] This makes cruzain a validated and attractive target for the development of new chemotherapeutic agents against Chagas disease.[2] These application notes provide a summary of the quantitative data for representative cruzain inhibitors and detailed protocols for their evaluation against different T. cruzi life cycle stages.
Data Presentation
The following tables summarize the inhibitory activity of representative cruzain inhibitors against the cruzain enzyme and the different life cycle stages of T. cruzi.
Table 1: Enzymatic Inhibition of Cruzain
| Inhibitor Class | Representative Compound | IC50 (nM) | Inhibition Type | Reference |
| Vinyl Sulfone | K11777 | ~1-20 | Irreversible | [3] |
| Non-peptidic | Compound 28 | 24,200 | Competitive | [2] |
| Benzimidazole | Compound 10j | 600 | Competitive | [4] |
Table 2: Activity Against T. cruzi Life Cycle Stages
| Life Cycle Stage | Inhibitor (Representative) | IC50 / EC50 (µM) | Assay Type | Reference |
| Epimastigotes | K11777 | 3-5 | Growth Inhibition | [5] |
| Amastigotes (intracellular) | K11777 | 0.8-1 | Growth Inhibition | [5] |
| Amastigotes (intracellular) | Mu-F-hF-VSφ | 20 (cured infected macrophages) | Growth Inhibition | [6] |
| Trypomastigotes | Compound 12 | 3 | Lysis Assay |
Experimental Protocols
Cruzain Enzymatic Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against recombinant cruzain.
Materials:
-
Recombinant cruzain
-
Assay buffer: 0.1 M sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5
-
Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of the test compound solution at various concentrations to the wells. Include a DMSO-only control.
-
Add 25 µL of a 4X concentrated solution of recombinant cruzain (final concentration ~1-5 nM) to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of a 4X concentrated solution of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration ~5 µM).
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Anti-Amastigote Assay (Intracellular)
This protocol outlines a cell-based assay to evaluate the efficacy of inhibitors against the intracellular amastigote stage of T. cruzi.
Materials:
-
Host cells (e.g., L929 fibroblasts, Vero cells, or J774 macrophages)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tissue culture-derived trypomastigotes
-
Test compounds dissolved in DMSO
-
96-well clear-bottom microplates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI or Giemsa)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed host cells into a 96-well plate and allow them to adhere overnight.
-
Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of approximately 5:1.
-
Incubate for 2-4 hours to allow for parasite invasion.
-
Wash the wells with culture medium to remove non-internalized trypomastigotes.
-
Add fresh culture medium containing serial dilutions of the test compound. Include a DMSO-only control and a positive control (e.g., benznidazole).
-
Incubate the plates for 48-72 hours.
-
Fix the cells with the fixing solution.
-
Stain the cells with a suitable dye to visualize host cell nuclei and parasite kinetoplasts.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of amastigotes per host cell.
-
Calculate the percentage of inhibition of amastigote replication for each compound concentration and determine the EC50 value.
Anti-Epimastigote Assay
This protocol describes an assay to assess the effect of inhibitors on the growth of the epimastigote stage of T. cruzi.
Materials:
-
T. cruzi epimastigotes
-
LIT (Liver Infusion Tryptose) medium supplemented with FBS
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Resazurin-based viability reagent or a hemocytometer
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Culture epimastigotes in LIT medium to the mid-logarithmic growth phase.
-
Dilute the parasites to a final concentration of 1 x 10^6 parasites/mL in fresh LIT medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 1 µL of the test compound solution at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at 28°C for 72-96 hours.
-
Assess parasite viability by adding a resazurin-based reagent and measuring the absorbance or fluorescence, or by direct counting using a hemocytometer.
-
Calculate the percentage of growth inhibition and determine the IC50 value.
Visualizations
Caption: The life cycle of Trypanosoma cruzi.
Caption: Workflow for Cruzain inhibitor discovery and development.
Caption: Mechanism of action of Cruzain and its inhibition.
References
- 1. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine Protease Inhibitors Cure an Experimental Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Cruzipain-Mediated Pathway of Human Cell Invasion by Trypanosoma cruzi Requires Trypomastigote Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cruzain-IN-1 Off-Target Effects
Welcome to the technical support center for Cruzain-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of this compound in mammalian cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, with a reported IC50 of 10 nM.[1] It functions as a covalent but reversible inhibitor.[1] This means that while it forms a covalent bond with the active site cysteine of its target, this bond can be reversed, which may influence its off-target profile and the duration of its inhibitory effects.
Q2: I am observing unexpected cytotoxicity in my mammalian cell line after treatment with this compound. What could be the cause?
Unexpected cytotoxicity is a common indicator of off-target effects. While this compound is designed to be selective for cruzain, it may inhibit homologous cysteine proteases in mammalian cells, such as cathepsins.[2][3] Inhibition of these essential host enzymes can disrupt normal cellular processes and lead to cell death. Additionally, off-target effects on other unrelated proteins cannot be entirely ruled out without comprehensive profiling. For example, a related vinyl sulfone cruzain inhibitor, K777, is known to inhibit human cathepsins B and L, as well as the metabolic enzyme CYP3A4.[4][5]
Q3: How can I determine if the observed effects in my experiment are due to off-target inhibition of mammalian cathepsins?
To investigate the potential role of off-target cathepsin inhibition, you can perform several experiments:
-
Activity-Based Probe Profiling: Utilize broad-spectrum cysteine protease activity-based probes to profile the inhibition of cathepsins in cell lysates treated with this compound.
-
Western Blot Analysis: Assess the processing of known cathepsin substrates or the activation of pathways regulated by cathepsins.
-
Use of Selective Inhibitors: Compare the phenotype induced by this compound with that of well-characterized, selective inhibitors of specific cathepsins.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the target or providing a downstream product of the inhibited pathway.
Q4: My experimental results are inconsistent. What are some common sources of variability when working with covalent inhibitors like this compound?
Inconsistency in results can arise from several factors, particularly with covalent inhibitors:
-
Incubation Time: The inhibitory effect of covalent inhibitors is time-dependent. Ensure that pre-incubation times of the inhibitor with cells or lysates are consistent across experiments.
-
Compound Stability: Assess the stability of this compound in your specific cell culture medium and experimental conditions. Degradation of the compound can lead to reduced efficacy.
-
Cell Density and Health: Variations in cell density and overall health can significantly impact the experimental outcome. Always use cells within a consistent passage number range and ensure they are healthy before starting the experiment.
Q5: What are appropriate positive and negative controls for my experiments with this compound?
-
Positive Controls:
-
A well-characterized, potent cruzain inhibitor with known off-target effects (e.g., K777) can be used to compare and contrast cellular phenotypes.
-
For on-target validation, use a recombinant cruzain enzymatic assay.
-
-
Negative Controls:
-
A structurally similar but inactive analogue of this compound, if available.
-
Vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following tables include data for this compound and the closely related, well-characterized cruzain inhibitor K777 to provide context on potential off-target liabilities.
Table 1: Inhibitor Potency
| Compound | Target | IC50 / Ki | Notes |
| This compound | Cruzain | 10 nM (IC50)[1] | Covalent, reversible inhibitor. |
| K777 | Cruzain | 5 nM (IC50)[6] | Irreversible vinyl sulfone inhibitor. |
| Human Cathepsin L | 0.05 µM (Ki)[7] | ||
| Human Cathepsin B | 3 µM (Ki)[7] | ||
| Human Cathepsin S | 0.002 µM (Ki)[7] | ||
| Human Cathepsin K | 0.4 µM (Ki)[7] | ||
| CYP3A4 | 60 nM (IC50)[4] |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Activity | Cell Line | IC50 / CC50 |
| T.cruzi-IN-1 | Anti-T. cruzi | 8 nM (IC50)[8] | |
| Cytotoxicity | 61.6 µM (IC50)[8] | ||
| K777 | Anti-SARS-CoV | Vero E6 | <0.074 µM (EC50)[7] |
| Cytotoxicity | C2C12 | Not specified[4] | |
| Neq42 | Anti-T. cruzi | 10.6 µM (IC50) | |
| Cytotoxicity | Mouse Spleen Cells | 49.9 µM (IC50)[2] |
Experimental Protocols
Protocol 1: Assessing Mammalian Cell Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: In Vitro Cysteine Protease Inhibition Assay
This protocol can be used to assess the inhibitory activity of this compound against recombinant cruzain or mammalian cathepsins.
Materials:
-
Recombinant human cathepsin B, L, or S, or recombinant cruzain
-
Assay buffer (specific to the protease, typically containing a reducing agent like DTT)
-
Fluorogenic substrate specific for the protease of interest
-
This compound
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant protease to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visual Troubleshooting Guides
Caption: Workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Logical relationship for interpreting experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical–biological characterization of a cruzain inhibitor reveals a second target and a mammalian off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchopenworld.com [researchopenworld.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Cruzain-IN-1 in Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cruzain-IN-1 in enzyme assays. The information is tailored for scientists in drug development and related fields to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible covalent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3] Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys25) in the active site of cruzain.[4][5][6] This covalent interaction is reversible, distinguishing it from irreversible inhibitors.[1][2][7]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 10 nM.[1][2]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Storage conditions are critical for maintaining the inhibitor's activity.[2]
| Storage Temperature | Shelf Life |
| -80°C | 2 years[1][2] |
| -20°C | 1 year[1][2] |
Q4: What is a suitable starting concentration range for this compound in an enzyme assay?
Given the IC50 of 10 nM, a sensible starting point for an IC50 determination experiment would be to use a serial dilution series that brackets this value. A typical range could be from 1 µM down to 0.1 nM.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions as per the guidelines (-80°C for long-term storage).[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Assay Conditions | Verify the buffer composition, pH, and temperature of your assay. A common assay buffer for cruzain is 0.1 M sodium acetate at pH 5.5.[8][9] |
| Enzyme Concentration Too High | The final concentration of cruzain should be in the low nanomolar range (e.g., 1.5 nM) to ensure that the inhibitor concentration is not depleted by binding to the enzyme.[8] |
| Insufficient Pre-incubation Time | As a covalent inhibitor, this compound's inhibitory effect is time-dependent.[7] A pre-incubation of the enzyme and inhibitor before adding the substrate is often necessary. A 10-minute pre-incubation can be a good starting point.[9] |
Issue 2: Poor reproducibility of results.
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Due to its hydrophobic nature, this compound may have limited aqueous solubility.[10] Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that causes precipitation (typically <5%). Visually inspect for any signs of precipitation. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. |
| Assay Plate Issues | Use low-binding, black, flat-bottom plates for fluorescence-based assays to minimize signal variability.[8] |
Issue 3: No inhibition observed.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Verify the integrity of your this compound stock. If possible, test it in a previously validated assay or compare it with a fresh stock. |
| Inactive Enzyme | Confirm the activity of your cruzain enzyme preparation using a positive control inhibitor, such as E-64,[9] or by measuring the initial velocity in the absence of any inhibitor. |
| Incorrect Substrate Concentration | Ensure the substrate concentration is appropriate for the assay. A common substrate is Z-Phe-Arg-aminomethyl coumarin (Z-FR-AMC) used at a concentration around its Km value (e.g., 5.0 µM, where Km = 1.6 µM).[8] |
Experimental Protocols
Protocol 1: Determination of this compound IC50
This protocol outlines the steps to determine the IC50 value of this compound against cruzain using a fluorogenic substrate.
Materials:
-
Cruzain enzyme
-
This compound
-
Z-Phe-Arg-aminomethyl coumarin (Z-FR-AMC) substrate
-
Assay Buffer: 0.1 M Sodium Acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5[8]
-
DMSO
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)[8]
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO. Then, dilute these concentrations into the Assay Buffer to achieve the final desired concentrations in the assay.
-
Enzyme Preparation: Dilute the cruzain enzyme stock to the desired final concentration (e.g., 1.5 nM) in the Assay Buffer.[8]
-
Assay Plate Setup:
-
Add a specific volume of the diluted this compound solutions to the appropriate wells of the 96-well plate.
-
Include control wells:
-
No Inhibitor Control: Add Assay Buffer with the corresponding final DMSO concentration.
-
No Enzyme Control: Add Assay Buffer with inhibitor but without the enzyme.
-
-
-
Pre-incubation: Add the diluted cruzain enzyme to each well (except the "No Enzyme Control"). Mix gently and incubate the plate for 10-30 minutes at 30°C.
-
Initiate Reaction: Add the Z-FR-AMC substrate to all wells to achieve the final desired concentration (e.g., 5.0 µM).[8]
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity every minute for at least 5 minutes using a plate reader.[8]
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Normalize the rates relative to the "No Inhibitor Control".
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. scielo.br [scielo.br]
- 5. Cruzain - Proteopedia, life in 3D [proteopedia.org]
- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 7. drughunter.com [drughunter.com]
- 8. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Impact of buffer conditions on Cruzain-IN-1 inhibitory activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cruzain-IN-1 in enzymatic assays. The information is tailored for scientists and professionals in drug development engaged in cruzain inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for a this compound inhibition assay?
A1: The most frequently reported optimal buffer for cruzain activity and inhibition assays is a 0.1 M sodium acetate buffer at pH 5.5 .[1][2][3] Cruzain exhibits stability over a wider pH range, from 4.5 to 9.5, but its catalytic activity is highest in the acidic range, which mimics the environment of the parasite's lysosome where cruzain is active.[4][5]
Q2: My inhibitor shows high potency, but the results are not reproducible. What could be the issue?
A2: Irreproducible results with potent inhibitors can often be attributed to non-specific inhibition caused by compound aggregation.[6][7] At higher concentrations, some compounds form colloidal aggregates that sequester the enzyme, leading to apparent inhibition. To address this, it is recommended to include a non-ionic detergent, such as 0.01% Triton X-100 , in the assay buffer.[1][3][8] This detergent helps to disrupt aggregates and ensures that the observed inhibition is due to specific binding to the cruzain active site.
Q3: Is a reducing agent necessary in the assay buffer?
A3: Yes, a reducing agent is crucial for maintaining the active site cysteine (Cys25) in its reduced, catalytically competent state.[4][5] The most commonly used reducing agent is 5 mM dithiothreitol (DTT) .[1][2][3] Some protocols may also use β-mercaptoethanol.[8] Omitting a reducing agent can lead to oxidation of the active site thiol, resulting in lower enzyme activity and inaccurate inhibition data.
Q4: What is the recommended substrate and its concentration for the assay?
A4: A widely used fluorogenic substrate for cruzain is Z-Phe-Arg-AMC (Z-FR-AMC) .[1] The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors. A typical concentration used is 5.0 μM.[1][3]
Q5: How can I determine the mechanism of inhibition of my compound?
A5: To determine the mechanism of inhibition (e.g., competitive, non-competitive), you will need to perform enzyme kinetic studies. This involves measuring the initial reaction rates at various concentrations of both the inhibitor and the substrate. By plotting the data using methods like Lineweaver-Burk plots, you can elucidate the mechanism of action.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cruzain activity | 1. Inactive enzyme due to oxidation of the active site cysteine. 2. Incorrect buffer pH. 3. Degraded substrate. | 1. Ensure the presence of a reducing agent like 5 mM DTT in the buffer. 2. Verify the pH of the sodium acetate buffer is 5.5. 3. Use a fresh, properly stored stock of the fluorogenic substrate. |
| High background fluorescence | 1. Autohydrolysis of the substrate. 2. Fluorescent interference from the test compound. | 1. Prepare fresh substrate solution and minimize its exposure to light. 2. Run a control experiment with the compound and substrate in the absence of the enzyme to measure background fluorescence. |
| Inconsistent IC50 values | 1. Compound aggregation leading to non-specific inhibition. 2. Time-dependent inhibition. | 1. Include 0.01% Triton X-100 in the assay buffer.[1][3][8] 2. Pre-incubate the enzyme and inhibitor for varying time points before adding the substrate to check for time-dependency.[8] |
| Precipitation of the test compound | 1. Poor solubility of the compound in the aqueous assay buffer. | 1. Dissolve the compound in 100% DMSO to create a stock solution and ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 2%).[4] |
Experimental Protocols
Standard Cruzain Inhibition Assay Protocol
This protocol is adapted from several published studies to provide a standardized method for assessing the inhibitory activity of compounds against cruzain.[1][2][3]
Materials:
-
Recombinant cruzain
-
This compound or other test inhibitors
-
Z-Phe-Arg-AMC (fluorogenic substrate)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Assay Buffer Preparation:
Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.5. Just before use, add DTT to a final concentration of 5 mM and Triton X-100 to a final concentration of 0.01%.
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in 100% DMSO.
-
In a 96-well plate, add the appropriate volume of the inhibitor dilutions. Include a positive control (a known cruzain inhibitor) and a negative control (DMSO vehicle).
-
Add cruzain solution (final concentration typically 1.5 nM) to all wells except the blank wells.[1][3]
-
Pre-incubate the enzyme and inhibitor at 30°C for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate Z-FR-AMC (final concentration typically 5.0 μM).[1][3]
-
Immediately begin monitoring the increase in fluorescence in a microplate reader at 30°C. Record data every minute for at least 5 minutes.
-
Calculate the initial reaction rates (v) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Visualizations
Caption: Experimental workflow for a typical this compound inhibition assay.
Caption: Simplified diagram of cruzain-mediated immune evasion via NF-κB cleavage.
References
- 1. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 2. Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cruzain-IN-1 Toxicity in Host Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered when using Cruzain-IN-1 and other cruzain inhibitors in host cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is host cell toxicity a concern?
A1: this compound is a representative term for inhibitors targeting cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] These inhibitors, such as the well-studied vinyl sulfone K777, are developed as anti-parasitic agents.[1] However, host cell toxicity is a significant concern because these inhibitors can have off-target effects on mammalian cysteine proteases, such as cathepsins, which share structural similarities with cruzain.[1][3] This lack of selectivity can lead to adverse effects in host cells, hindering the therapeutic potential of these compounds.[3] For instance, K11777 (a derivative of K777) was halted in preclinical development due to liver toxicity.
Q2: What are the primary mechanisms of this compound toxicity in host cells?
A2: The primary mechanisms of toxicity stem from off-target inhibition of host cell enzymes. Key off-targets include:
-
Mammalian Cathepsins: Cruzain is a papain-like cysteine protease, and inhibitors designed to target it can also inhibit structurally related human cathepsins like cathepsin B and L.[1][3] Inhibition of these host enzymes can disrupt normal cellular processes, including protein turnover and immune responses.
-
Cytochrome P450 (CYP) Enzymes: Some cruzain inhibitors have been shown to inhibit mammalian CYP enzymes, such as CYP3A4, which are crucial for drug metabolism and detoxification.[1] Inhibition of CYPs can lead to adverse drug-drug interactions and cellular toxicity.[1]
Q3: How can I reduce the toxicity of my cruzain inhibitor in my cell line?
A3: Several strategies can be employed to minimize host cell toxicity:
-
Dose Optimization: Determine the lowest effective concentration that inhibits parasite growth without significantly affecting host cell viability. A dose-response curve for both the parasite and the host cell line is essential.
-
Inhibitor Selection: Opt for newer generation, more selective cruzain inhibitors. Reversible inhibitors are often associated with lower toxicity compared to irreversible ones as they may have more variable residence times on off-target enzymes.[3]
-
Serum Concentration: Ensure adequate serum concentration in your culture medium, as components in serum can sometimes bind to the inhibitor and reduce its effective concentration, thereby mitigating toxicity.
-
Incubation Time: Limit the exposure of host cells to the inhibitor to the shortest time necessary to achieve the desired anti-parasitic effect.
Troubleshooting Guides
Problem: High levels of cytotoxicity observed in uninfected host cells.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the CC50 (50% cytotoxic concentration) for your specific host cell line and compare it to the EC50 (50% effective concentration) against the parasite. Aim for a high selectivity index (SI = CC50 / EC50). |
| Off-target effects. | If possible, switch to a more selective cruzain inhibitor. Alternatively, use activity-based probes to identify which host cell proteases are being inhibited.[1] |
| Cell line is particularly sensitive. | Consider using a different, more robust host cell line for your experiments if your experimental design allows. |
| Incorrect solvent or final solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Always include a solvent-only control. |
Problem: Inconsistent results in toxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment. |
| Inhibitor stability in culture medium. | Prepare fresh inhibitor solutions for each experiment. Some compounds may degrade over time in aqueous solutions at 37°C. |
| Assay interference. | Some inhibitors may interfere with the readout of certain viability assays (e.g., autofluorescence). Run appropriate controls, such as inhibitor in medium without cells, to check for interference. |
| Variability in incubation conditions. | Ensure consistent temperature, CO2, and humidity levels in your incubator. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative cruzain inhibitors, highlighting their potency against the parasite and their toxicity towards mammalian cells.
Table 1: In Vitro Activity and Cytotoxicity of Selected Cruzain Inhibitors
| Compound | Cruzain IC50 (µM) | T. cruzi EC50/EC90 (µM) | Host Cell CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Host Cell Line | Reference |
| K777 (1) | - | MTC ≈ 10 | >25 | >2.5 | C2C12 | [1] |
| Compound 4 | 0.015 | MTC ≈ 0.1 | >25 | >250 | C2C12 | [1] |
| Neq0656 | - | EC50 = 0.1 (Y strain) | >5.84 | 58.4 | U2OS | [4] |
| Benznidazole | - | EC50 = 5.1 (Y strain) | >100 | >19.6 | U2OS | [4] |
| PVHI 7 | Ki* = 0.4 µM | EC50 = 8.3 | >100 | >12 | C2C12 | [3] |
| PVHI 13 | Ki* = 0.1 µM | EC50 = 5.4 | >100 | >18.5 | C2C12 | [3] |
MTC: Minimum Trypanocidal Concentration; PVHI: Peptidomimetic Vinyl Heterocyclic Inhibitors
Table 2: Off-Target Inhibition Profile of K777 and Compound 4
| Compound | Human Cathepsin B IC50 (µM) | Human Cathepsin L IC50 (µM) | Human CYP3A4 IC50 (µM) | Reference |
| K777 (1) | 0.02 | 0.005 | 2.5 | [1] |
| Compound 4 | 0.01 | 0.002 | 0.8 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Host Cell Cytotoxicity
This protocol is for assessing the cytotoxicity of a cruzain inhibitor on a mammalian host cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
Cruzain inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed host cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the cruzain inhibitor in complete medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with medium and solvent only as negative controls and wells with untreated cells as a positive control for viability.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: High-Content Screening (HCS) for Cytotoxicity and Anti-Parasitic Activity
This protocol provides a general framework for a high-content imaging-based assay to simultaneously evaluate host cell toxicity and anti-parasitic efficacy.
Materials:
-
Host cell line (e.g., C2C12 myoblasts)
-
T. cruzi trypomastigotes
-
Complete cell culture medium
-
Cruzain inhibitor stock solution
-
96- or 384-well imaging plates (black wall, clear bottom)
-
Nuclear stain (e.g., Hoechst 33342)
-
Cytoplasmic or mitochondrial stain (optional, for more detailed toxicity profiling)
-
Parasite-specific stain or antibody
-
High-content imaging system and analysis software
Procedure:
-
Seed host cells into imaging plates and allow them to attach overnight.
-
Infect the host cells with T. cruzi trypomastigotes at a suitable multiplicity of infection (MOI) and incubate for a period to allow for parasite invasion and differentiation into amastigotes (e.g., 24-48 hours).
-
Add serial dilutions of the cruzain inhibitor to the infected cells. Include uninfected and untreated infected controls.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Fix, permeabilize, and stain the cells with the chosen fluorescent dyes. The nuclear stain will allow for counting of host cells, while the parasite-specific stain will identify and allow quantification of intracellular amastigotes.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify:
-
Host cell number (as a measure of cytotoxicity).
-
Number of intracellular parasites per host cell.
-
Percentage of infected host cells.
-
-
Generate dose-response curves to determine the CC50 for host cell toxicity and the EC50 for anti-parasitic activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical flow for addressing this compound toxicity.
References
- 1. BJOC - Chemical–biological characterization of a cruzain inhibitor reveals a second target and a mammalian off-target [beilstein-journals.org]
- 2. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the intrinsic reactivity of highly potent trypanocidal cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected kinetic data with Cruzain-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cruzain-IN-1 in enzymatic assays. Our goal is to help you interpret unexpected kinetic data and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi.[1] While specific details on this compound's mechanism are proprietary, cruzain inhibitors can act through various mechanisms, including reversible, irreversible, or covalent binding.[2][3] It is crucial to determine the specific mechanism of your inhibitor to understand its kinetic behavior.
Q2: What are the essential components and conditions for a standard cruzain kinetic assay?
A2: A typical cruzain kinetic assay includes the enzyme (cruzain), a fluorogenic substrate (e.g., Z-Phe-Arg-AMC), a suitable buffer (e.g., sodium acetate with DTT and EDTA at pH 5.5), and the inhibitor (this compound). The reaction progress is monitored by measuring the increase in fluorescence as the substrate is cleaved.
Q3: My IC50 value for this compound varies between experiments. What could be the cause?
A3: Variability in IC50 values can stem from several factors, including:
-
Enzyme activity: Ensure the cruzain stock has consistent activity.
-
Reagent preparation: Inconsistent inhibitor or substrate concentrations will affect the results.
-
Assay conditions: Minor variations in pH, temperature, or incubation times can lead to different IC50 values.
-
Inhibitor stability: Degradation of this compound over time can lead to a loss of potency.
Q4: How can I determine if this compound is a reversible or irreversible inhibitor?
A4: A dialysis or rapid dilution experiment can help distinguish between reversible and irreversible inhibition. If cruzain activity is restored after removing the inhibitor through dialysis or dilution, the inhibition is likely reversible. If the activity is not restored, the inhibition is likely irreversible.
Troubleshooting Unexpected Kinetic Data
Scenario 1: The inhibitory effect of this compound appears to increase over time.
This may suggest a time-dependent or irreversible inhibition mechanism.
Troubleshooting Steps:
-
Pre-incubation Experiment: Pre-incubate cruzain with this compound for varying amounts of time before adding the substrate. If the IC50 decreases with longer pre-incubation times, this indicates time-dependent inhibition.
-
Mechanism of Inactivation Plot: Plot the observed rate constant of inactivation (kobs) against different concentrations of this compound. This can help determine the inactivation rate constant (kinact) and the inhibitor's binding affinity (KI).
Scenario 2: The inhibition data shows a steep dose-response curve and is sensitive to detergent.
This could indicate that this compound is forming aggregates that non-specifically inhibit the enzyme.
Troubleshooting Steps:
-
Detergent Test: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the potency of this compound is significantly reduced in the presence of detergent, aggregation is a likely cause.[4]
-
Dynamic Light Scattering (DLS): Use DLS to directly observe if this compound forms aggregates at the concentrations used in the assay.
Scenario 3: The Lineweaver-Burk plot does not conform to a standard inhibition model (e.g., competitive, non-competitive, uncompetitive).
This could be due to a complex inhibition mechanism, off-target effects, or assay artifacts.
Troubleshooting Steps:
-
Re-evaluate Data Fitting: Ensure you are using the correct kinetic models to fit your data.
-
Check for Off-Target Effects: this compound might be interacting with other components in your assay. Consider if the inhibitor could be affecting the substrate or the detection method. Some cruzain inhibitors have been shown to have off-target effects.
-
Control Experiments: Run controls without the enzyme or without the substrate to ensure the observed signal is due to cruzain activity.
Experimental Protocols
Standard Cruzain Activity Assay
| Parameter | Value |
| Enzyme | Recombinant Cruzain |
| Substrate | Z-Phe-Arg-AMC (10 µM) |
| Buffer | 100 mM Sodium Acetate, pH 5.5 |
| 5 mM DTT | |
| 1 mM EDTA | |
| Inhibitor | This compound (variable concentrations) |
| Temperature | 25°C |
| Detection | Fluorescence (Ex: 380 nm, Em: 460 nm) |
Procedure:
-
Prepare a reaction mixture containing buffer and this compound at various concentrations.
-
Add cruzain to the reaction mixture and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
Determining the Mechanism of Inhibition (MOA)
| Experiment | Purpose | Expected Outcome for Different MOAs |
| IC50 Shift with varying Substrate | Differentiate competitive, non-competitive, and uncompetitive inhibition. | Competitive: IC50 increases with increasing substrate concentration. Non-competitive: IC50 is independent of substrate concentration. Uncompetitive: IC50 decreases with increasing substrate concentration. |
| Dialysis/Dilution | Distinguish between reversible and irreversible inhibition. | Reversible: Enzyme activity is recovered. Irreversible: Enzyme activity is not recovered. |
Visualizing Experimental Workflows and Concepts
Caption: Workflow for kinetic analysis of this compound.
Caption: Guide to identifying inhibition type from Lineweaver-Burk plots.
References
Validation & Comparative
Cruzain-IN-1: A Comparative Analysis of Efficacy Against Other Cruzain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Cruzain-IN-1 with other notable cruzain inhibitors. The data presented is compiled from various studies to offer a comprehensive overview for researchers engaged in the development of therapeutics for Chagas disease.
Introduction to Cruzain and its Inhibition
Cruzain is the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. This enzyme is crucial for the parasite's survival, replication, and invasion of host cells, making it a prime target for drug development. Cruzain inhibitors are a promising class of compounds aimed at disrupting the parasite's life cycle. These inhibitors can be broadly categorized based on their mechanism of action, primarily as reversible or irreversible covalent inhibitors.
Comparative Efficacy of Cruzain Inhibitors
The efficacy of cruzain inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the available efficacy data for this compound and other selected cruzain inhibitors.
Disclaimer: The IC50 and Ki values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
| Inhibitor | Class | Mechanism of Action | IC50 (Cruzain) | K | Source |
| This compound | Not Specified | Covalent, Reversible | 10 nM | - | [1] |
| K777 | Vinyl Sulfone | Covalent, Irreversible | 2 - 5 nM | - | [2] |
| Neq0682 | Nitrile | Covalent, Reversible | Not Reported | - | [2] |
| Tetrafluorophenoxymethyl Ketone Analog 1 | Tetrafluorophenoxymethyl Ketone | Covalent, Irreversible | Low µM | - | |
| Tetrafluorophenoxymethyl Ketone Analog 2 | Tetrafluorophenoxymethyl Ketone | Covalent, Irreversible | Low µM | - | |
| Thiosemicarbazone Analog | Thiosemicarbazone | Covalent, Reversible | - | K | [3][4][5] |
Experimental Methodologies
Accurate assessment of inhibitor efficacy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for common enzymatic and cell-based assays used to evaluate cruzain inhibitors.
Cruzain Enzymatic Assay Protocol
This assay measures the direct inhibitory effect of a compound on cruzain's enzymatic activity.
Materials:
-
Recombinant cruzain enzyme
-
Assay buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100.
-
Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the substrate Z-FR-AMC in DMSO.
-
Dilute the recombinant cruzain enzyme to the desired final concentration (e.g., 0.1 nM) in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of the diluted test compounds. Include a DMSO-only control (no inhibitor) and a positive control with a known cruzain inhibitor.
-
Add the diluted cruzain enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Z-FR-AMC substrate to each well. The final concentration of the substrate should be at or near its K
mvalue for cruzain. -
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. The cleavage of the AMC group by cruzain results in a fluorescent signal.[6]
-
Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Anti-Trypanosoma cruzi Cell-Based Assay Protocol
This assay evaluates the ability of a compound to inhibit the growth of T. cruzi within host cells.
Materials:
-
Host cells (e.g., NIH/3T3 fibroblasts or Vero cells)
-
T. cruzi trypomastigotes (infective stage)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom microplates
-
Reporter system for parasite viability (e.g., β-galactosidase expressing parasites and its substrate CPRG, or a DNA-binding fluorescent dye like DAPI)
-
Plate reader (for colorimetric or fluorescence-based assays) or high-content imaging system
Procedure:
-
Seed host cells into a 96-well plate and allow them to adhere overnight.
-
Infect the host cells with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).
-
After an incubation period to allow for parasite invasion (e.g., 24 hours), wash the cells to remove any remaining extracellular parasites.
-
Add fresh culture medium containing serial dilutions of the test compounds to the infected cells. Include a DMSO-only control and a positive control with a known anti-T. cruzi drug (e.g., benznidazole).
-
Incubate the plates for a period that allows for intracellular parasite replication (e.g., 72-96 hours).
-
At the end of the incubation, quantify the number of viable intracellular parasites. This can be done by:
-
Colorimetric Assay: If using β-galactosidase expressing parasites, lyse the cells and add the substrate CPRG. Measure the absorbance at the appropriate wavelength.
-
Fluorescence Microscopy: Fix and permeabilize the cells, then stain with a DNA-binding dye (e.g., DAPI) to visualize both host cell and parasite nuclei. Use a high-content imaging system to automatically count the number of parasites per cell.
-
-
Determine the EC50 value (the concentration that inhibits parasite growth by 50%) by plotting the percentage of parasite inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of cruzain inhibition and the experimental workflow, the following diagrams are provided.
Caption: Mechanisms of reversible and irreversible covalent inhibition of cruzain.
Caption: Experimental workflows for cruzain inhibitor efficacy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental and Computational Study of Aryl-thiosemicarbazones Inhibiting Cruzain Reveals Reversible Inhibition and a Stepwise Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.nyu.edu [med.nyu.edu]
- 8. In cellulo and in vivo assays for compound testing against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cruzain Inhibitors and Benznidazole for the Treatment of Chagas Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the trypanocidal activity of a representative cruzain inhibitor, Cruzain-IN-1, and the current frontline drug, benznidazole. This analysis is supported by a compilation of experimental data from multiple studies and detailed methodologies for the key assays cited.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in Latin America and is increasingly detected globally. For decades, the mainstay of treatment has been benznidazole, a nitroimidazole derivative. However, its efficacy, particularly in the chronic phase of the disease, is limited, and it is associated with significant side effects. This has spurred the search for novel therapeutic targets, with the parasite's major cysteine protease, cruzain, emerging as a promising candidate. This guide focuses on a representative cruzain inhibitor, referred to here as this compound, to facilitate a comparison with benznidazole.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and benznidazole lies in their mode of action against Trypanosoma cruzi.
Benznidazole: This drug's trypanocidal activity is dependent on its nitroreduction by a parasite-specific nitroreductase. This process generates reactive nitro radicals and other electrophilic metabolites.[1] These highly reactive species induce significant damage to the parasite's cellular machinery, including its DNA, proteins, and lipids, ultimately leading to cell death.[1][2][3][4]
This compound: As a cruzain inhibitor, this compound employs a targeted approach. Cruzain is a vital cysteine protease for T. cruzi, playing a critical role in various physiological processes, including nutrition, differentiation, and evasion of the host immune response.[5][6] By binding to the active site of cruzain, this compound blocks its enzymatic activity, thereby disrupting the parasite's life cycle and leading to its demise.[5][6]
Comparative Efficacy: A Look at the In Vitro Data
The following table summarizes the in vitro activity of various cruzain inhibitors and benznidazole against different life cycle stages of Trypanosoma cruzi. It is important to note that "this compound" is a representative name, and the data presented here is a synthesis from studies on potent cruzain inhibitors like K777 and nitrile-based inhibitors.
| Compound/Drug | Target Stage | IC50 (μM) Range | Reference(s) |
| Cruzain Inhibitors | |||
| K777 (vinyl sulfone) | Amastigotes | ~0.02 - 0.5 | [7] |
| Cz007 (nitrile) | Amastigotes | 5 - 10 | [8] |
| Cz008 (nitrile) | Amastigotes | 5 - 10 | [8] |
| Benznidazole | |||
| Amastigotes | 1.0 - 51.4 | [4][9] | |
| Trypomastigotes | 5.73 (average) | [4] | |
| Epimastigotes | 4.02 (average) - 32 | [4][9] |
Note: IC50 values can vary significantly depending on the T. cruzi strain, the specific assay conditions, and the form of the parasite being tested.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is crucial for evaluating the potency of anti-trypanosomal compounds. Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-Amastigote Assay
This assay is considered one of the most relevant for predicting in vivo efficacy as it targets the intracellular replicative form of the parasite.
-
Host Cell Culture: Mammalian host cells (e.g., Vero, L6, or J774 macrophages) are seeded in 96-well plates and incubated to allow for cell adherence.
-
Parasite Infection: The host cells are then infected with bloodstream trypomastigotes of a specific T. cruzi strain (e.g., Tulahuen, Y, or Brazil).
-
Compound Addition: After an incubation period to allow for parasite invasion and transformation into amastigotes, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or benznidazole).
-
Incubation: The plates are incubated for a defined period (typically 48-96 hours) to allow for amastigote replication.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods:
-
Microscopy: Cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per cell is counted manually or with automated imaging systems.
-
Reporter Gene Assays: Using genetically modified parasite strains that express a reporter gene (e.g., β-galactosidase or luciferase), the parasite load can be quantified by measuring the enzymatic activity of the reporter.
-
-
Data Analysis: The percentage of parasite inhibition is calculated for each compound concentration relative to untreated controls. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Anti-Trypomastigote and Anti-Epimastigote Assays
These assays assess the activity of compounds against the non-replicative, infective bloodstream form (trypomastigote) and the replicative insect form (epimastigote).
-
Parasite Culture: Trypomastigotes are typically obtained from the supernatant of infected host cell cultures, while epimastigotes are grown in liquid culture medium (e.g., LIT medium).
-
Compound Incubation: Parasites are incubated in 96-well plates with serial dilutions of the test compounds for a specific duration (e.g., 24-72 hours).
-
Viability Assessment: Parasite viability is determined using various methods:
-
Motility: The percentage of motile parasites is assessed by microscopic observation.
-
Metabolic Assays: A metabolic indicator dye, such as resazurin (AlamarBlue), is added to the wells. Viable parasites reduce the dye, causing a color change that can be measured spectrophotometrically.
-
-
Data Analysis: Similar to the anti-amastigote assay, the IC50 value is calculated from the dose-response curve.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Benznidazole.
Caption: Experimental workflow for anti-amastigote assay.
Conclusion
The development of cruzain inhibitors like this compound represents a promising, target-based approach to Chagas disease therapy. In vitro data suggests that potent cruzain inhibitors can exhibit significantly greater potency against the clinically relevant amastigote stage of T. cruzi compared to benznidazole. The targeted mechanism of action of cruzain inhibitors may also offer a better safety profile, although this requires extensive in vivo and clinical evaluation.
Benznidazole, while effective in the acute phase, suffers from limitations including variable efficacy and notable side effects. Its non-specific mechanism of action, relying on the generation of reactive radicals, contributes to its toxicity profile.
Further research, including head-to-head in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of cruzain inhibitors in comparison to benznidazole. However, the existing in vitro evidence strongly supports the continued investigation of this class of compounds as a next-generation treatment for Chagas disease.
References
- 1. Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 4. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two approaches to discovering and developing new drugs for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Validating Cruzain-IN-1 Inhibitory Activity: A Comparative Guide with Diverse Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Cruzain-IN-1, a potent dipeptidyl nitrile inhibitor of cruzain, with a focus on validating its performance using different peptide substrates. Cruzain, the major cysteine protease of Trypanosoma cruzi, is a critical target for the development of therapeutics against Chagas disease. Understanding how the choice of substrate affects the apparent inhibitory potency is crucial for accurate in vitro assay design and the reliable evaluation of potential drug candidates.
Executive Summary
This compound belongs to a class of reversible, competitive dipeptidyl nitrile inhibitors that have demonstrated high potency against cruzain.[1][2][3] This guide presents kinetic data for cruzain with various fluorogenic peptide substrates, highlighting the enzyme's substrate preferences. While direct comparative data of this compound's IC50 or K_i values across a panel of different substrates is not extensively available in the current literature, this guide provides the necessary data to infer how substrate choice can influence inhibitor validation. We also compare the performance of dipeptidyl nitriles with other classes of cruzain inhibitors, such as vinyl sulfones.
Data Presentation: this compound and Substrate Kinetics
The inhibitory potency of the most potent dipeptidyl nitrile analogs, representative of this compound, is presented below, followed by the kinetic parameters of cruzain with a selection of commonly used peptide substrates.
Table 1: Inhibitory Potency of Dipeptidyl Nitrile Inhibitors against Cruzain
| Inhibitor Class | Representative Compound | K_i (nM) | Inhibition Type |
| Dipeptidyl Nitrile | Most potent analog in series | 16 | Competitive, Reversible |
Data sourced from a study on a series of dipeptidyl nitrile inhibitors, where the most potent compound is representative of this compound.[1]
Table 2: Kinetic Parameters of Cruzain with Various Peptide Substrates
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | 1.6 | 5.0 | 3,125,000 |
| Cbz-Arg-Arg-AMC | - | - | - |
| Cbz-Arg-Ala-AMC | - | - | - |
Z-Phe-Arg-AMC is a commonly used fluorogenic substrate for cruzain.[4] Data for Cbz-Arg-Arg-AMC and Cbz-Arg-Ala-AMC was not available in the searched literature. Cysteine proteases like cruzain exhibit a preference for hydrophobic residues at the P2 position of the substrate.[5]
Comparative Performance with Alternative Inhibitors
This compound offers a reversible inhibition mechanism, which can be advantageous in terms of safety compared to irreversible inhibitors.[6] A prominent example of an irreversible inhibitor is K777 (a vinyl sulfone).
Table 3: Comparison of Cruzain Inhibitors
| Inhibitor | Class | Mechanism | Potency (Representative Values) |
| This compound (analog) | Dipeptidyl Nitrile | Reversible, Covalent | K_i = 16 nM[1] |
| K777 | Vinyl Sulfone | Irreversible, Covalent | IC_50 = 5 nM[7] |
| Thiosemicarbazones | Thiosemicarbazone | Varies | IC_50 in µM range[8] |
Experimental Protocols
Cruzain Inhibition Assay using Fluorogenic Substrates
This protocol is adapted from established methods for determining the inhibitory activity of compounds against cruzain.[4][9]
Materials:
-
Recombinant cruzain
-
Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer: 100 mM sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add the desired concentration of the inhibitor to the assay buffer.
-
Add recombinant cruzain to each well to a final concentration of approximately 0.1-1.5 nM.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration close to its K_m value (e.g., 1-5 µM for Z-Phe-Arg-AMC).
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~355-380 nm and an emission wavelength of ~460 nm.
-
Monitor the change in fluorescence over time (e.g., 5-10 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC_50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the K_i value for competitive inhibitors, perform the assay with varying concentrations of both the inhibitor and the substrate.
Visualizations
Caption: Workflow for Cruzain Inhibition Assay.
Caption: Reversible Inhibition of Cruzain by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 5. Investigation of the substrate specificity of cruzipain, the major cysteine proteinase of Trypanosoma cruzi, through the use of cystatin-derived substrates and inhibitors [repositorio.unifesp.br]
- 6. On the intrinsic reactivity of highly potent trypanocidal cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchopenworld.com [researchopenworld.com]
- 8. scielo.br [scielo.br]
- 9. Computational study on the inhibition mechanism of cruzain by nitrile-containing molecules. | Semantic Scholar [semanticscholar.org]
Cruzain-IN-1: A Potent and Selective Inhibitor of the Chagas Disease Target
For Immediate Release
A detailed selectivity profile of Cruzain-IN-1, a covalent and reversible inhibitor of cruzain, reveals a high degree of potency and selectivity against its target, a key cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This guide provides a comparative analysis of this compound's inhibitory activity against cruzain versus the homologous human cathepsins L and B, offering valuable data for researchers in parasitology and drug development.
The high structural similarity between cruzain and human cathepsins, particularly cathepsin L and B, presents a significant challenge in the development of selective inhibitors, as off-target inhibition can lead to toxicity. The data presented here demonstrates the selectivity of this compound, highlighting its potential as a lead compound for the development of novel therapeutics for Chagas disease.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound was assessed against recombinant cruzain and the analogous human cathepsins L and B. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity (fold) vs. Human Cathepsin L | Selectivity (fold) vs. Human Cathepsin B |
| T. cruzi Cruzain | This compound | 0.2[1] | >30 | 30,000 |
| Human Cathepsin L | This compound | <6[1] | - | - |
| Human Cathepsin B | This compound | 6,000[1] | - | - |
Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of the IC50 value for the off-target enzyme to the IC50 value for the target enzyme (cruzain).
The data clearly indicates that this compound is a highly potent inhibitor of cruzain with an IC50 value in the sub-nanomolar range.[1] Importantly, it demonstrates significant selectivity for cruzain over human cathepsin B, with a selectivity ratio of 30,000-fold.[1] While the precise IC50 for human cathepsin L is noted as less than 6 nM, this compound is still at least 30-fold more selective for cruzain.[1]
Experimental Methodology
The determination of the inhibitory activity of this compound against cruzain, human cathepsin L, and human cathepsin B is typically performed using a fluorescence-based enzymatic assay. The following is a generalized protocol representative of the methods used in the field.
Materials:
-
Recombinant human cathepsin L and B
-
Recombinant T. cruzi cruzain
-
Fluorogenic Substrates:
-
For Cruzain and Cathepsin L: Z-Phe-Arg-AMC (Z-FR-AMC)
-
For Cathepsin B: Z-Arg-Arg-AMC (Z-RR-AMC)
-
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 10 mM EDTA, 5 mM DTT, 0.01% (v/v) Triton X-100, pH 5.5.
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: The enzymes (cruzain, cathepsin L, and cathepsin B) are diluted to their final working concentrations in the assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO.
-
Assay Reaction:
-
To each well of the 96-well plate, add the respective enzyme solution.
-
Add varying concentrations of this compound to the wells. A DMSO control (no inhibitor) is also included.
-
The plate is incubated for a predetermined period (e.g., 15 minutes) at room temperature to allow for the interaction between the enzyme and the inhibitor.
-
-
Substrate Addition: The enzymatic reaction is initiated by adding the specific fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Data Analysis:
-
The initial velocity (rate of fluorescence increase) of the reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the DMSO control.
-
The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of an inhibitor against cruzain and human cathepsins.
Caption: Workflow for determining the selectivity profile of this compound.
Signaling Pathway Context
Cruzain is a cysteine protease that plays a crucial role in the lifecycle of T. cruzi. It is involved in various processes including parasite nutrition, differentiation, and evasion of the host immune system. By inhibiting cruzain, this compound disrupts these essential functions, ultimately leading to the death of the parasite. The selectivity of this compound for the parasitic enzyme over host cathepsins is critical for minimizing potential side effects in a therapeutic context.
The diagram below illustrates the inhibitory action of this compound on the parasitic lifecycle.
Caption: Inhibition of cruzain by this compound disrupts essential parasite functions.
References
A Head-to-Head Comparison of Reversible vs. Irreversible Cruzain Inhibitors in the Quest for New Chagas Disease Therapeutics
For Immediate Publication
[City, State] – [Date] – In the ongoing battle against Chagas disease, a parasitic illness affecting millions worldwide, the cysteine protease cruzain of Trypanosoma cruzi has emerged as a critical drug target. The development of cruzain inhibitors has diverged into two main streams: irreversible and reversible inhibitors. This guide provides a comprehensive head-to-head comparison of these two classes of inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel anti-Chagasic therapies.
Introduction to Cruzain and Its Inhibition
Cruzain is a vital enzyme for the parasite T. cruzi, playing a crucial role in its nutrition, replication, and evasion of the host immune system.[1] Inhibiting cruzain has been validated as a promising therapeutic strategy.[1] The primary distinction between reversible and irreversible inhibitors lies in their mechanism of action and the nature of the enzyme-inhibitor complex they form.
Mechanism of Action: A Tale of Two Covalent Bonds
Both reversible and irreversible cruzain inhibitors act by forming a covalent bond with the catalytic cysteine residue (Cys25) in the enzyme's active site.[2][3] The fundamental difference is the stability of this bond.
Irreversible inhibitors , such as the well-studied vinyl sulfone K777, form a highly stable, essentially permanent covalent bond with Cys25.[2][4] This leads to a prolonged, if not permanent, inactivation of the enzyme.
Reversible covalent inhibitors , most notably nitrile-based compounds, also form a covalent adduct (a thioimidate) with Cys25.[2][5] However, this bond is chemically reversible, allowing for an equilibrium to be established between the enzyme-inhibitor complex and the free enzyme and inhibitor.[2] This reversibility is thought to potentially offer a better safety profile by minimizing off-target effects and idiosyncratic toxicities that can be associated with irreversible inhibitors.[4]
A computational study highlighted the thermodynamic differences, showing that the inhibition by the irreversible inhibitor K777 is thermodynamically more favorable than that of a reversible nitrile inhibitor.[2][6] Quantum mechanics/molecular mechanics (QM/MM) simulations have further elucidated the reaction mechanisms, indicating a single-step process for the reversible inhibitor and a two-step process for the irreversible inhibitor.[2][6]
Quantitative Comparison of Inhibitor Performance
The efficacy of cruzain inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes key quantitative data for representative irreversible and reversible cruzain inhibitors.
| Inhibitor Class | Compound | Target | IC50 | Ki | In Vivo Efficacy (Murine Model) | Selectivity vs. Human Cathepsins |
| Irreversible | K777 (Vinyl Sulfone) | Cruzain | ~5 nM[4] | - | Efficacious in preclinical models[4][7] | Low (no selectivity)[7] |
| Reversible | Cz007 (Nitrile) | Cruzain | 1.1 nM[8] | - | 90% cure rate at 3 mg/kg[8] | Low (no appreciable selectivity)[7] |
| Reversible | Cz008 (Nitrile) | Cruzain | 1.8 nM[8] | - | 78% cure rate at 3 mg/kg[8] | - |
| Reversible | Dipeptidyl Nitroalkene | Cruzain | - | 0.44 nM[4] | - | Low (Ki of 8 nM and 11 nM for cathepsin B and L)[4] |
| Reversible | α-amidoacetonitrile | Cruzain | - | 16 nM[4] | Active in a murine model[4] | - |
Visualizing the Landscape of Cruzain Inhibition
To better understand the context and methodology of cruzain inhibitor development, the following diagrams illustrate key concepts.
Caption: A logical diagram comparing key features of reversible and irreversible cruzain inhibitors.
Caption: Signaling pathways influenced by cruzain during T. cruzi infection.
Caption: A generalized experimental workflow for the evaluation of cruzain inhibitors.
Experimental Protocols
Key Experiment: In Vitro Cruzain Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a common method for determining the IC50 of a potential cruzain inhibitor.
1. Materials and Reagents:
- Recombinant cruzain
- Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100.
- Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin).
- Test compounds (potential inhibitors) dissolved in DMSO.
- 96-well black microtiter plates.
- Fluorescence plate reader.
2. Procedure:
- Prepare a stock solution of the fluorogenic substrate in DMSO.
- Prepare serial dilutions of the test compounds in DMSO.
- In the wells of a 96-well plate, add the assay buffer.
- Add a small volume of the test compound dilutions to the wells (final DMSO concentration should be kept low, e.g., <1%). Include a DMSO-only control.
- Add a solution of recombinant cruzain to each well to a final concentration of approximately 1-5 nM.
- Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well (final concentration typically around the Km value, e.g., 5 µM).
- Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 10-20 minutes) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. The cleavage of AMC from the substrate results in a fluorescent signal.
- Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
- Determine the percentage of inhibition for each concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Both reversible and irreversible inhibitors have demonstrated potent anti-cruzain and anti-parasitic activity. Irreversible inhibitors like K777 have provided crucial proof-of-concept for cruzain as a drug target. However, the potential for improved safety profiles is driving significant interest in the development of reversible inhibitors. Nitrile-based reversible inhibitors have shown promising in vivo efficacy, with some achieving high cure rates in preclinical models.[8] The choice between these two strategies will likely depend on a careful balance of efficacy, safety, and pharmacokinetic properties. Further head-to-head studies with standardized protocols will be essential to definitively determine the superior approach for treating Chagas disease.
References
- 1. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchopenworld.com [researchopenworld.com]
- 5. Computational study on the inhibition mechanism of cruzain by nitrile-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible Cysteine Protease Inhibitors Show Promise for a Chagas Disease Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative analysis of Cruzain-IN-1 pharmacokinetics and pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics and pharmacodynamics of Cruzain-IN-1 and other prominent cruzain inhibitors. Cruzain, the major cysteine protease of Trypanosoma cruzi, is a validated drug target for Chagas disease, and its inhibition is a key strategy in the development of new therapeutics. This document summarizes key data to aid in the evaluation and selection of compounds for further research and development.
Pharmacodynamic Comparison of Cruzain Inhibitors
This compound has emerged as a potent inhibitor of cruzain with a reported IC50 of 10 nM. It acts as a covalent and reversible inhibitor of the enzyme.[1][2] This positions it among the more potent inhibitors discovered to date. For comparison, this section summarizes the in vitro activity of this compound alongside other well-characterized classes of cruzain inhibitors, including benzimidazoles, vinyl sulfones, and tetrafluorophenoxymethyl ketones.
| Inhibitor Class | Compound | Cruzain IC50 | T. cruzi IC50 | Selectivity Index (SI) | Mechanism of Action | Reference |
| Nitrile | This compound | 10 nM | Not Available | Not Available | Covalent, Reversible | [1][2] |
| Benzimidazole | Compound 28 | 0.48 µM | 1.3 µM | >76.9 | Competitive | [3] |
| Vinyl Sulfone | K11777 | ~5 nM | 0.8-1 µM | Not Available | Covalent, Irreversible | [4][5] |
| Vinyl Sulfone | WRR-483 | 4,800 s⁻¹M⁻¹ (kobs/[I]) | Not Available | Not Available | Covalent, Irreversible | |
| Tetrafluorophenoxymethyl Ketone | Compound 4 | 20 nM | 0.2 µM | >500 | Not Available | [1] |
| Tetrafluorophenoxymethyl Ketone | Compound 21 | 2 nM | 0.02 µM | >5000 | Not Available | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in assay conditions between studies. The selectivity index is typically calculated as the ratio of cytotoxicity (e.g., CC50 against a mammalian cell line) to anti-parasitic activity (IC50 against T. cruzi).
Pharmacokinetic Comparison of Cruzain Inhibitors
While this compound demonstrates high in vitro potency, its in vivo pharmacokinetic profile is not publicly available. This section provides a comparative overview of the pharmacokinetic parameters of other cruzain inhibitor classes that have been evaluated in preclinical models.
| Inhibitor Class | Compound | Administration Route | T1/2 (h) | CLp (mL/min/kg) | Bioavailability (F%) | Animal Model | Reference |
| Nitrile | This compound | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Benzimidazole | Compound 28 | Oral | 1.8 | 104.3 | 11 | Mouse | [3] |
| Vinyl Sulfone | K11777 | Oral | Not Available | Not Available | ~5-20% | Mouse | [1] |
| Tetrafluorophenoxymethyl Ketone | Compound 4 | Oral | 3.3 | 36.2 | ~20% | Mouse | [1] |
| Tetrafluorophenoxymethyl Ketone | Compound 21 | Oral | 4.1 | 18.1 | 37% | Mouse | [1] |
Note: The lack of available in vivo data for this compound is a significant knowledge gap and precludes a direct comparison of its pharmacokinetic properties with other inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the characterization of cruzain inhibitors.
Cruzain Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor against the cruzain enzyme.
-
Enzyme Activation: Recombinant pro-cruzain is activated by incubation in an activation buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM EDTA, 5 mM DTT) at 37°C.
-
Assay Reaction: The enzymatic reaction is typically performed in a 96-well plate format in a buffer such as 0.1 M sodium acetate, pH 5.5, containing a reducing agent like DTT and a non-ionic detergent like Triton X-100.[3]
-
Substrate and Inhibitor: A fluorogenic substrate, commonly Z-Phe-Arg-AMC, is used. The inhibitor, at various concentrations, is pre-incubated with the activated enzyme before the addition of the substrate.
-
Data Acquisition: The cleavage of the substrate is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction rates are used to calculate the percentage of inhibition, from which the IC50 value is determined by non-linear regression analysis.
In Vitro Trypanocidal Activity Assay
This cell-based assay evaluates the efficacy of the inhibitor against the parasite itself.
-
Cell Culture: Mammalian host cells (e.g., C2C12 myoblasts) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for parasite replication within the host cells.
-
Staining and Imaging: After incubation, the cells are fixed and stained with a nuclear stain (e.g., DAPI) that labels both the host cell nuclei and the parasite kinetoplasts. High-content imaging is then used to quantify the number of parasites per host cell.
-
Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls, and the IC50 value is determined.
In Vivo Pharmacokinetic Studies in Mice
These studies are essential for determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
-
Animal Model: Typically, male CD1 or BALB/c mice are used.
-
Drug Administration: The compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a sensitive analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (T1/2), plasma clearance (CLp), volume of distribution (Vd), and oral bioavailability (F%).
Signaling Pathways and Experimental Workflows
Cruzain plays a multifaceted role in the pathophysiology of Chagas disease, influencing host cell signaling to promote parasite survival and immune evasion. Understanding these pathways is critical for the rational design of cruzain inhibitors.
Cruzain's Role in Host Cell Invasion
Cruzain facilitates the invasion of host cells by T. cruzi. One key mechanism involves the cleavage of host cell surface proteins, leading to the generation of signaling molecules that trigger parasite internalization.
Caption: Cruzain-mediated host cell invasion pathway.
Cruzain's Interference with Host Immune Response
Cruzain is also implicated in the parasite's ability to evade the host immune system. It can interfere with key signaling pathways within immune cells, such as macrophages, thereby dampening the anti-parasitic response. One notable target is the NF-κB signaling pathway.
Caption: Inhibition of NF-κB signaling by Cruzain.
General Workflow for Cruzain Inhibitor Evaluation
The development of a new cruzain inhibitor follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Workflow for Cruzain inhibitor development.
Conclusion
This compound is a highly potent in vitro inhibitor of cruzain. Its covalent yet reversible mechanism of action is an interesting feature that may offer advantages in terms of safety and duration of action. However, the absence of publicly available in vivo pharmacokinetic and efficacy data for this compound makes it difficult to fully assess its potential as a clinical candidate in comparison to other more extensively studied inhibitor classes. The benzimidazole, vinyl sulfone, and tetrafluorophenoxymethyl ketone inhibitors, while in some cases less potent in vitro, have demonstrated in vivo activity and provide valuable benchmarks for the development of new anti-Chagasic drugs. Further studies are warranted to characterize the in vivo profile of this compound to determine if its high in vitro potency translates into a favorable in vivo therapeutic window.
References
- 1. Tetrafluorophenoxymethyl ketone cruzain inhibitors with improved pharmacokinetic properties as therapeutic leads for Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]
- 4. The Trypanosoma cruzi Protease Cruzain Mediates Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchopenworld.com [researchopenworld.com]
Safety Operating Guide
Proper Disposal of Cruzain-IN-1: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Cruzain-IN-1, a selective, covalent, and reversible inhibitor of the trypanosomal cysteine protease, cruzain. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
This compound is a potent enzyme inhibitor used in research, particularly in the development of treatments for Chagas disease.[1] While specific hazard information is detailed in the Safety Data Sheet (SDS) provided by the supplier, this guide outlines the fundamental steps for its safe handling and disposal. All personnel should consider this material hazardous until comprehensively evaluated.[2]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be familiar with the complete Safety Data Sheet (SDS) provided by the manufacturer. Standard laboratory PPE should be worn at all times. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
II. Step-by-Step Disposal Procedure
The proper disposal of this compound, like other potent enzyme inhibitors, involves a multi-step process to ensure that the compound is handled and discarded in a manner that minimizes risk to human health and the environment.
Step 1: Inactivation of Unused this compound (if required and feasible)
For bulk quantities or high concentrations of unused this compound, chemical inactivation prior to disposal is a best practice. The specific method of inactivation should be determined in consultation with your institution's Environmental Health and Safety (EHS) department, as it may depend on the chemical properties outlined in the SDS. A general approach for similar compounds involves denaturation, though the efficacy for this compound specifically is not documented in the provided search results.
Step 2: Segregation and Collection of Waste
All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
-
Liquid Waste:
Collect these waste materials in designated, clearly labeled, and leak-proof hazardous waste containers.
Step 3: Labeling of Hazardous Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Hazardous Waste
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. The storage area should be away from general laboratory traffic and incompatible chemicals.
Step 5: Arrangement for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. Professional hazardous waste disposal services will ensure that the chemical is handled and disposed of in accordance with all federal, state, and local regulations.
III. Quantitative Data Summary
The following table summarizes key quantitative information for this compound, which is pertinent to its handling and the preparation of solutions for experimental use and subsequent disposal.
| Parameter | Value | Reference |
| IC₅₀ (Cruzain) | 10 nM | [3][5] |
| Solubility in DMSO | 60 mg/mL (199.82 mM) | [3][4] |
| Molecular Weight | 300.27 g/mol | [1][4] |
| Storage (Solid) | -20°C | [2] |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) | [5] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
